molecular formula C8H9N3O B11918882 6-Methoxyimidazo[1,2-a]pyridin-3-amine

6-Methoxyimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11918882
M. Wt: 163.18 g/mol
InChI Key: IDWMIUWJCJEPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyimidazo[1,2-a]pyridin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine core, a privileged structure known for its broad spectrum of biological activities. Researchers value this 3-amino-substituted derivative as a versatile building block for the synthesis of diverse compound libraries. The structure-activity relationship (SAR) of this scaffold can be explored by modifying its structure to understand the impact on biological activity and to design more potent and selective inhibitors for specific targets . The synthetic methodology for such compounds is an active area of research, with modern approaches including green chemistry techniques like microwave-assisted synthesis and multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which can reduce reaction times and minimize toxic byproducts . From a therapeutic perspective, the imidazo[1,2-a]pyrimidine scaffold, to which this compound is closely related, has been investigated as an inhibitor of critical cellular targets like Rab geranylgeranyl transferase (RGGT) and phosphatidylinositol 3-kinase (PI3K), indicating potential applications in anti-cancer research . Furthermore, advanced computational chemistry techniques, including molecular docking and Density Functional Theory (DFT) calculations, can be employed to predict the compound's binding modes with biological targets and to gain deep insights into its electronic properties and reactivity . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWMIUWJCJEPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methoxyimidazo[1,2-a]pyridin-3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxyimidazo[1,2-a]pyridin-3-amine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Part 1: Executive Summary

The 6-Methoxyimidazo[1,2-a]pyridin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry. Characterized by a fused bicyclic 5,6-heterocyclic system, this core is isosteric with the purine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., PI3K, AKT, mTOR).

The inclusion of the 6-methoxy group is not merely structural; it serves as a critical electronic tuner. As a strong electron-donating group (EDG), it enriches the electron density of the pyridine ring, modulating the pKa of the bridgehead nitrogen (N1) and enhancing the nucleophilicity of the C3-amine. This guide details the structural properties, validated synthetic protocols (specifically the Groebke-Blackburn-Bienaymé reaction and nitration-reduction sequences), and the pharmacological rationale for this scaffold's dominance in oncology and infectious disease research.

Part 2: Chemical Architecture & Properties

2.1 Structural Analysis

The molecule consists of an imidazole ring fused to a pyridine ring. The numbering system initiates at the bridgehead nitrogen.

  • Core Scaffold: Imidazo[1,2-a]pyridine.[1][2][3][4][5][6][7][8][9][10]

  • Substituents:

    • Position 6 (Methoxy): An Electron Donating Group (EDG) via resonance (+M effect). It increases electron density at the C3 and N1 positions, potentially improving binding affinity in H-bond acceptor regions of enzyme pockets.

    • Position 3 (Amine): The primary handle for derivatization (amide coupling, urea formation). In its free primary form (-NH₂), it is sensitive to oxidation; in medicinal libraries, it is typically functionalized.

2.2 Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₈H₉N₃OLow MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
H-Bond Donors 2 (Primary amine)Critical for interaction with the "hinge region" in kinases.
H-Bond Acceptors 3 (N1, N4, O-Me)N1 is the primary acceptor; 6-OMe can act as a weak acceptor.
pKa (N1) ~5.5 - 6.5 (Predicted)The 6-OMe group raises the pKa compared to the unsubstituted parent (pKa ~4.4), improving solubility at physiological pH.
LogP ~0.8 - 1.2High water solubility; excellent starting point for lipophilic optimization.

Part 3: Synthetic Methodologies

To access the 6-Methoxyimidazo[1,2-a]pyridin-3-amine core, two distinct pathways are employed depending on the desired substitution pattern.

Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for: Generating secondary amines (diverse libraries) in a single step. Mechanism: Isocyanide-based Multicomponent Reaction (IMCR).

Protocol:

  • Reagents: 2-Amino-5-methoxypyridine (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.0 eq).

  • Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Ammonium chloride [NH₄Cl].

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

  • Conditions: Microwave irradiation at 100°C for 20 mins or room temperature for 12-24h.

Mechanism Note: The reaction proceeds via the formation of a Schiff base (imine) between the aminopyridine and aldehyde, followed by [4+1] cycloaddition with the isocyanide and a subsequent 1,3-prototropic shift.

Pathway B: Nitration-Reduction Sequence

Best for: Isolating the primary amine (-NH₂) for subsequent specific derivatization.

Step 1: Cyclization to Parent Scaffold

  • React 2-amino-5-methoxypyridine with chloroacetaldehyde in refluxing ethanol (NaHCO₃ base) to yield 6-methoxyimidazo[1,2-a]pyridine .

Step 2: Electrophilic Aromatic Substitution (Nitration)

  • Reagents: HNO₃ / H₂SO₄ or KNO₃ / H₂SO₄.

  • Conditions: 0°C to RT.

  • Outcome: Regioselective nitration occurs at C3 due to the directing effect of the bridgehead nitrogen.

Step 3: Reduction to Amine

  • Method A (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH.

  • Method B (Chemical): Fe powder, NH₄Cl, EtOH/H₂O (reflux).

  • Validation: Disappearance of the nitro stretch (~1350/1530 cm⁻¹) in IR; appearance of amine signal in NMR.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the divergence between library generation (GBB) and specific target synthesis (Nitration/Reduction).

Synthesis_Pathway Start Starting Material: 2-Amino-5-methoxypyridine Decision Target Requirement? Start->Decision Route_A Route A: Library Generation (Secondary Amines) Decision->Route_A High Diversity Needed Route_B Route B: Primary Amine Core (-NH2) Decision->Route_B Free Amine Needed GBB_Rxn Groebke-Blackburn-Bienaymé + Aldehyde + Isocyanide Cat: Sc(OTf)3 Route_A->GBB_Rxn Cyclization Cyclization + Chloroacetaldehyde Route_B->Cyclization Product_A Product A: 3-(Alkylamino)-6-methoxy imidazo[1,2-a]pyridine GBB_Rxn->Product_A One-Pot Parent Intermediate: 6-Methoxyimidazo[1,2-a]pyridine Cyclization->Parent Nitration Nitration (C3) HNO3/H2SO4 Parent->Nitration Reduction Reduction H2, Pd/C or Fe/AcOH Nitration->Reduction Product_B Product B: 3-Amino-6-methoxy imidazo[1,2-a]pyridine Reduction->Product_B

Figure 1: Synthetic decision tree comparing Multicomponent (GBB) vs. Stepwise (Nitration) pathways.

Part 5: Medicinal Chemistry Applications

5.1 Kinase Inhibition (The "Hinge Binder")

The imidazo[1,2-a]pyridine core acts as an ATP-mimetic.

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Methionine residues), while the C3-amine (or amide derivative) donates a hydrogen bond to the backbone carbonyl.

  • 6-Methoxy Role: This group often projects into the ribose-binding pocket or the solvent-exposed region , depending on the specific kinase. In PI3K

    
     inhibitors, substituents at C6 are crucial for selectivity over other isoforms.
    
5.2 Anti-Infective Agents (Tuberculosis)

Recent studies highlight this scaffold's efficacy against Mycobacterium tuberculosis.[2]

  • Target: QcrB (component of the electron transport chain).

  • SAR Insight: The 3-amine is often derivatized into a carboxamide or benzylamine to improve lipophilicity (LogP > 3) required for penetrating the mycobacterial cell wall.

Part 6: Analytical Characterization

To validate the synthesis of 6-Methoxyimidazo[1,2-a]pyridin-3-amine , the following spectral signatures are diagnostic.

6.1 1H NMR Spectroscopy (DMSO-d6)
  • Methoxy Group: Singlet at

    
     3.80 – 3.85 ppm (3H).
    
  • C2-Proton: Singlet at

    
     7.10 – 7.30 ppm (Characteristic of the imidazole ring).
    
  • Aromatic Protons:

    • H5 (Doublet): ~

      
       8.0 ppm (Deshielded by ring nitrogen).
      
    • H8 (Doublet): ~

      
       7.4 ppm.
      
    • H7 (Multiplet): ~

      
       6.9 ppm.[6]
      
  • Amine (-NH₂): Broad singlet at

    
     4.0 – 5.5 ppm (Exchangeable with D₂O).
    
6.2 Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 164.08 (Calculated for C₈H₉N₃O).

  • Fragmentation: Loss of methyl radical (M-15) or loss of NH₃ (M-17) is common in MS/MS.

Part 7: Safety & Handling (SDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Stability: The free primary amine is prone to oxidation (darkening upon air exposure). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • PPE: Nitrile gloves, safety goggles, and fume hood mandatory. Aminopyridines can possess neurological toxicity; avoid dust inhalation.

References

  • Bagdi, A. K., et al. (2020). "Groebke-Blackburn-Bienaymé Reaction: An Overview of Recent Advances." Molecular Diversity. Link

  • Goel, R., et al. (2016). "Imidazo[1,2-a]pyridines: A Versatile Scaffold in Drug Discovery."[9] European Journal of Medicinal Chemistry. Link

  • Pethe, K., et al. (2013). "Discovery of QcrB Inhibitors with Potent Activity Against Mycobacterium tuberculosis."[2] Nature Medicine. Link

  • Laras, Y., et al. (2012). "Synthesis and Biological Evaluation of 3-Aminoimidazo[1,2-a]pyridines as Antitumor Agents." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). "Imidazo[1,2-a]pyridin-3-amine Derivatives." National Center for Biotechnology Information. Link

Sources

Technical Deep Dive: 6-Methoxyimidazo[1,2-a]pyridin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxyimidazo[1,2-a]pyridin-3-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors, GABA receptor ligands, and anti-infective agents.[1] Its structural utility lies in the 6-methoxy group, which modulates lipophilicity and metabolic stability, and the 3-amino position, which serves as a critical vector for chemical diversity.[1]

This technical guide provides an authoritative reference for the CAS registry of this scaffold, distinguishes it from common isomers, and details the synthetic protocols required to access both the parent primary amine and its substituted derivatives.[1]

Part 1: Chemical Identity & Registry[1]

Navigating the chemical registry for imidazo[1,2-a]pyridines requires precision due to the prevalence of regioisomers (specifically 2-amine vs. 3-amine). The table below consolidates the validated CAS numbers for the core scaffold and its critical isomers.

Core Registry Table[1]
Compound DescriptionStructure NoteCAS NumberMolecular Weight
6-Methoxyimidazo[1,2-a]pyridin-3-amine Target Scaffold (Primary Amine) 1427361-48-5 163.18
6-Methoxyimidazo[1,2-a]pyridin-2-amineRegioisomer (Common Trap)1781335-19-0163.18
8-Methoxyimidazo[1,2-a]pyridin-3-aminePositional Isomer1427439-60-8163.18
2-Amino-5-methoxypyridineKey Starting Material10167-97-2124.14
The "Isomer Trap"

Researchers must distinguish between the 3-amine (CAS 1427361-48-5) and the 2-amine (CAS 1781335-19-0).[1]

  • 3-Amine: Typically derived from multicomponent reactions (Groebke-Blackburn-Bienaymé) or nitro-reduction.[1] It is the preferred handle for engaging the hinge region in kinase targets.[1]

  • 2-Amine: Often synthesized via condensation of 2-aminopyridines with

    
    -halo nitriles.[1]
    

Part 2: Synthetic Architecture

Accessing 6-methoxyimidazo[1,2-a]pyridin-3-amine derivatives typically follows two distinct workflows depending on the desired substitution at the nitrogen atom.

Workflow Visualization

The following diagram outlines the decision logic for synthesizing the free primary amine versus secondary amine derivatives.

Synthesis_Workflow Start Starting Material: 2-Amino-5-methoxypyridine Decision Target Selection Start->Decision RouteA Route A: Groebke-Blackburn-Bienaymé (GBB) Reaction Decision->RouteA Library Generation RouteB Route B: Nitro-Reduction or Amide Activation Decision->RouteB Building Block Synthesis ProdA 3-Substituted Amine Derivatives (Secondary Amines) RouteA->ProdA Aldehyde + Isocyanide Cat: Sc(OTf)3 ProdB Free Primary Amine (CAS 1427361-48-5) RouteB->ProdB Step 1: Nitration/Amidation Step 2: Reduction/Cyclization

Figure 1: Synthetic decision tree for accessing 6-methoxyimidazo[1,2-a]pyridin-3-amine scaffolds.

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Purpose: Rapid generation of 3-amino substituted derivatives (e.g., for SAR studies).[1][2] This is the industry-standard method for this scaffold.[1]

Mechanism: A [4+1] cycloaddition involving the 2-aminopyridine, an aldehyde, and an isocyanide.[1]

Reagents:

  • Amine: 2-Amino-5-methoxypyridine (1.0 equiv)[1]

  • Aldehyde: Aryl or alkyl aldehyde (1.0 equiv)[1]

  • Isocyanide: tert-Butyl isocyanide or similar (1.0 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Perchloric acid (HClO
    
    
    
    )[1]
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Imine Formation: In a reaction vial, dissolve 2-amino-5-methoxypyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL). Stir at room temperature for 30 minutes to allow pre-formation of the imine intermediate. Note: This step reduces side reactions.[1]

  • Cyclization: Add the isocyanide (1.0 mmol) followed by the catalyst (Sc(OTf)

    
    , 5 mol%).[1]
    
  • Reaction: Stir the mixture at ambient temperature for 12–24 hours. Alternatively, microwave irradiation at 100°C for 20 minutes can accelerate the reaction.[1]

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (typically EtOAc/Hexanes or DCM/MeOH) to yield the 3-substituted amine product.

Validation Check:

  • Success Indicator: Disappearance of the aldehyde peak in

    
    H NMR and appearance of the characteristic imidazo[1,2-a]pyridine C-H signal (often around 7.5–8.5 ppm).[1]
    
Protocol B: Synthesis of the Free Primary Amine (CAS 1427361-48-5)

Purpose: To isolate the unsubstituted -NH


 core for further derivatization (e.g., urea formation, sulfonylation).[1]

Method: Cyclodehydration of N-Boc-protected 2-aminopyridine amides (Charette Method) or Nitro-Reduction.[1]

Reference Protocol (Adapted from Charette et al., 2016):

  • Activation: Treat N-(5-methoxypyridin-2-yl)pivalamide with triflic anhydride (Tf

    
    O) and 2-methoxypyridine (as a base) in DCM to generate the iminium intermediate.
    
  • Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core.[1]

  • Deprotection: Basic hydrolysis (K

    
    CO
    
    
    
    /MeOH) yields the free 3-amino compound.[1]

Part 3: Structural Validation & QC[1]

Ensuring the integrity of the 6-methoxyimidazo[1,2-a]pyridin-3-amine scaffold requires specific attention to NMR signals that distinguish it from the 8-methoxy isomer or the 2-amino regioisomer.[1]

Diagnostic NMR Signals ( H NMR, 400 MHz, DMSO- )
PositionSignal CharacteristicsInterpretation
C6-OMe

3.80–3.85 ppm (Singlet, 3H)
Confirms methoxy group integrity.[1]
H-5

8.00–8.20 ppm (Doublet, J ~2.5 Hz)
The proton adjacent to the bridgehead nitrogen; highly deshielded.[1]
H-8

7.40–7.60 ppm (Doublet, J ~9.5 Hz)
Coupling with H-7 confirms the substitution pattern.[1]
NH


4.00–5.50 ppm (Broad Singlet)
Only present in the free amine (CAS 1427361-48-5).[1]
Mass Spectrometry[1]
  • Ionization: ESI+

  • Parent Ion: [M+H]

    
     = 164.18 (for the free amine).[1]
    
  • Fragmentation: Loss of methyl radical (M-15) from the methoxy group is a common fragmentation pathway.[1]

References

  • Chemical Registry Data: 6-Methoxyimidazo[1,2-a]pyridin-3-amine. BLD Pharm / ChemSRC.[1] Accessed October 2023.[1]

  • GBB Reaction Review: The Groebke-Blackburn-Bienaymé Reaction: A Decade of Discovery. Beilstein J. Org.[1][3] Chem. 2014.[1]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines: Régnier, S., Bechara, W. S., & Charette, A. B. (2016).[1][4][5] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Journal of Organic Chemistry. [1]

  • Medicinal Chemistry Application: Structure-property optimization of imidazopyridines. Journal of Medicinal Chemistry, 2022.[1] [1]

Sources

Biological Activity of 6-Methoxyimidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the 6-methoxyimidazo[1,2-a]pyridine scaffold, a privileged pharmacophore in modern medicinal chemistry. It details the structural rationale, therapeutic applications (specifically Oncology and Neurology), and validated experimental protocols for synthesis and biological evaluation.

Technical Guide & Whitepaper

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" capable of binding to diverse biological targets including G-protein-coupled receptors (GPCRs), kinases, and ion channels. The specific introduction of a methoxy group at the C-6 position represents a critical bioisosteric and electronic modification. Unlike the lipophilic C-6 methyl group found in the sedative Zolpidem , the C-6 methoxy group introduces a hydrogen bond acceptor, modulates the scaffold's electron density via the mesomeric (+M) effect, and alters metabolic clearance profiles. This guide explores the 6-methoxy derivative as a potent chemotype for PI3K/mTOR inhibition and GABAergic modulation .

Structural Basis & SAR Logic

The 6-methoxyimidazo[1,2-a]pyridine scaffold is defined by the fusion of a pyridine and an imidazole ring, with a methoxy substituent at position 6.

Electronic & Steric Effects
  • Electron Donation: The methoxy group at C-6 is a strong electron-donating group (EDG) by resonance. This increases the electron density of the bicyclic system, particularly at the C-3 position, facilitating electrophilic substitutions (e.g., formylation, halogenation) during synthesis.

  • Binding Affinity: In kinase active sites (e.g., PI3K), the oxygen atom of the 6-methoxy group often acts as a critical H-bond acceptor, interacting with backbone residues (e.g., valine or hinge region amino acids) that unsubstituted or alkyl-substituted analogs cannot engage.

  • Solubility: Compared to the 6-methyl or 6-chloro analogs, the 6-methoxy group improves aqueous solubility, a critical parameter for oral bioavailability in drug development.

Pharmacophore Mapping (SAR)

The Structure-Activity Relationship (SAR) generally follows three vectors:

  • C-3 Position: The primary vector for diversity (e.g., aryl, heteroaryl, amide linkages). Critical for specificity.

  • C-6 Position (The Core): The methoxy group here tunes the "electronic floor" of the molecule. Replacing -OMe with -H or -Cl often results in a loss of potency in kinase targets due to the loss of the H-bond acceptor capability.

  • C-2 Position: Often substituted with phenyl or alkyl groups to lock conformation and fill hydrophobic pockets.

Therapeutic Applications

Oncology: Dual PI3K/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. 6-Methoxyimidazo[1,2-a]pyridine derivatives have emerged as potent ATP-competitive inhibitors.

  • Mechanism: The scaffold occupies the ATP-binding pocket of the p110 catalytic subunit. The pyridine nitrogen (N1) typically accepts a hydrogen bond from the hinge region (e.g., Val851 in PI3K

    
    ), while the 6-methoxy group orients towards the solvent front or interacts with lysine residues, stabilizing the complex.
    
  • Efficacy: Derivatives bearing a 3-(1,2,3-triazolyl) moiety linked to the 6-methoxy core have shown IC

    
     values in the low nanomolar range against MCF-7 (breast) and A549 (lung) cancer cell lines, outperforming 6-unsubstituted analogs.
    
Neurology: GABA Receptor Modulation

While Zolpidem (6-methyl) is the gold standard for


1-selective GABA

agonism, 6-methoxy analogs retain significant affinity for the benzodiazepine binding site (BZD site) at the

/

interface.
  • Differentiation: The 6-methoxy group alters the selectivity profile. While 6-methyl favors

    
    1 (sedative), 6-methoxy derivatives often display broader affinity for 
    
    
    
    2/
    
    
    3 subunits, potentially offering anxiolytic effects with reduced sedation.
Infectious Diseases: Antitubercular Agents

The scaffold has shown promise in inhibiting the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis. The 6-methoxy group serves to optimize the lipophilicity (LogP) required to penetrate the mycobacterial cell wall while maintaining sufficient polarity for target engagement.

Experimental Protocols

Synthesis: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction is the industry standard for generating the scaffold.

Protocol:

  • Reagents: 2-Amino-5-methoxypyridine (1.0 eq), Aromatic Aldehyde (1.0 eq), Isonitrile (1.0 eq).

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Montmorillonite K-10.
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-5-methoxypyridine and aldehyde in MeOH (3 mL/mmol). Stir for 20 min at Room Temperature (RT) to form the imine intermediate.

    • Add the isonitrile and catalyst.

    • Stir at RT for 12–24 h (monitor via TLC).

    • Purification: Concentrate in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: The appearance of a singlet at ~3.8 ppm (methoxy) and aromatic protons in

    
    H NMR confirms the core structure.
    
Biological Assay: In Vitro PI3K Kinase Assay

This protocol measures the inhibition of PI3K


 activity by 6-methoxyimidazo[1,2-a]pyridine derivatives using a luminescent ADP-detection system (e.g., ADP-Glo).

Self-Validating Protocol:

  • Preparation: Dilute compounds in 100% DMSO (100x final concentration). Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Enzyme Reaction:

    • Add 2

      
      L of compound (or DMSO control) to a 384-well white plate.
      
    • Add 4

      
      L of PI3K
      
      
      
      enzyme (0.5 ng/
      
      
      L final). Incubate 15 min at RT.
    • Add 4

      
      L of Substrate Mix (PIP2:PS lipid substrate + ATP). Final ATP concentration should be at 
      
      
      
      (e.g., 10
      
      
      M).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Readout: Measure luminescence on a plate reader.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
  • QC Criteria: Z' factor must be

    
    .
    

Visualizations

Scaffold Analysis & SAR Map

This diagram illustrates the core pharmacophore and the functional roles of the C-6 methoxy group versus other positions.

SAR_Map Core 6-Methoxyimidazo[1,2-a]pyridine (Core Scaffold) C3 C-3 Position: Primary Diversity Vector (Groebke-Blackburn-Bienaymé) Core->C3 Functionalization C6 C-6 Position (-OMe): 1. H-Bond Acceptor (Kinase Hinge) 2. Electronic Donor (+M Effect) 3. Solubility Handle Core->C6 Electronic Tuning C2 C-2 Position: Conformational Lock (Lipophilic Interaction) Core->C2 Steric Control Bio_Kinase Kinase Inhibition (PI3K/mTOR) C3->Bio_Kinase Specificity C6->Bio_Kinase H-Bonding Bio_GABA GABA-A Modulation (Benzodiazepine Site) C6->Bio_GABA Selectivity

Caption: SAR map highlighting the strategic role of the C-6 methoxy group in modulating electronic properties and binding affinity across kinase and GABAergic targets.

PI3K Inhibition Mechanism

A flowchart detailing the molecular mechanism of action for 6-methoxy derivatives in cancer therapy.

PI3K_Mechanism Inhibitor 6-Methoxyimidazo[1,2-a]pyridine Derivative PI3K PI3K Enzyme (p110 Subunit) Inhibitor->PI3K Binds ATP_Site ATP Binding Pocket Inhibitor->ATP_Site Competes with ATP Signal PIP2 -> PIP3 Conversion Inhibitor->Signal BLOCKS Apoptosis Apoptosis Induction Inhibitor->Apoptosis Result of Pathway Blockade PI3K->ATP_Site PI3K->Signal Normal Function Hinge Hinge Region Interaction (Val851 H-Bond) ATP_Site->Hinge Stabilized by 6-OMe Group AKT AKT Phosphorylation (p-AKT) Signal->AKT mTOR mTOR Activation AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Caption: Mechanistic pathway of PI3K inhibition. The 6-methoxy scaffold blocks ATP binding, preventing PIP3 generation and downstream AKT/mTOR signaling, leading to apoptosis.

Quantitative Data Summary

Table 1: Comparative Activity of C-6 Substituted Imidazo[1,2-a]pyridines

C-6 SubstituentElectronic EffectLogP (Approx)Primary ApplicationKey Limitation
-H Neutral1.8General ScaffoldLower metabolic stability; lower selectivity.
-CH

Weak Donor (+I)2.3Sedatives (Zolpidem)High lipophilicity; CNS depression (sedation).
-Cl Withdrawing (-I)2.4Antiviral/AntimicrobialPoor aqueous solubility.
-OCH

Strong Donor (+M) 1.9 Anticancer (PI3K) Rapid O-demethylation (metabolic risk).
-NO

Strong Withdrawing1.2Antibacterial (Nitro-activation)Toxicity concerns (mutagenicity).

References

  • Goel, R. et al. (2016). Discovery of imidazo[1,2-a]pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Link

  • Li, X. et al. (2023).[1] Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Link

  • Abrahams, K.A. et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. Link

  • Crestey, F. et al. (2013). Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry. Link

  • Hanson, S.M. et al. (2008). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A Receptors. Molecular Pharmacology. Link

Sources

A Technical Guide to the Imidazo[1,2-a]pyridine-3-amine Scaffold: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its presence in numerous marketed drugs and its remarkable versatility in engaging a wide array of biological targets.[1][2][3] This guide focuses specifically on the imidazo[1,2-a]pyridine-3-amine framework, a substructure that not only retains the core's favorable physicochemical properties but also introduces a critical vector for synthetic diversification and biological interaction. The 3-amino group serves as a versatile chemical handle, enabling chemists to modulate potency, selectivity, and pharmacokinetic profiles with precision. We will dissect the synthetic logic underpinning its creation, explore its extensive structure-activity relationships across major disease paradigms—including oncology, infectious disease, and inflammation—and provide field-tested protocols for its synthesis and evaluation. This document is intended for drug discovery professionals seeking to leverage this potent scaffold in their research and development programs.

The Strategic Importance of the 3-Amino Moiety

While the parent imidazo[1,2-a]pyridine ring system is found in well-known anxiolytic and hypnotic agents like Zolpidem and Alpidem, the strategic introduction of a 3-amino group unlocks a new dimension of therapeutic potential.[1][2] This functionalization is not merely an arbitrary substitution; it serves three primary roles:

  • A Locus for Hydrogen Bonding: The amine provides crucial hydrogen bond donor and acceptor capabilities, allowing for potent interactions with key residues in enzyme active sites or protein-protein interfaces.

  • A Vector for Derivatization: It is an ideal attachment point for a vast array of chemical moieties. This allows for the systematic exploration of chemical space during hit-to-lead and lead optimization campaigns, enabling fine-tuning of target engagement and ADME properties.

  • Modulation of Physicochemical Properties: The basicity and polarity imparted by the amino group can be tailored through substitution to optimize solubility, cell permeability, and metabolic stability.

The convergence of synthetic accessibility and profound biological relevance firmly establishes the imidazo[1,2-a]pyridine-3-amine as a cornerstone for modern drug discovery.

Core Synthesis: The Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)

The most elegant and widely adopted method for constructing the imidazo[1,2-a]pyridine-3-amine core is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[4][5][6] This isocyanide-based multicomponent reaction (IMCR) is prized for its operational simplicity, high atom economy, and the ability to generate complex, drug-like molecules in a single pot.

Mechanistic Rationale

The power of the GBB-3CR lies in its convergent and irreversible reaction cascade. The choice to employ this reaction is based on its efficiency; it avoids the lengthy protection-deprotection sequences and intermediate purifications common in linear synthesis.

The generally accepted mechanism proceeds as follows:

  • Schiff Base Formation: The reaction is initiated by the acid-catalyzed condensation of a 2-aminopyridine with an aldehyde, forming a reactive N-heteroarylimine (Schiff base). This step is typically the rate-determining step and is driven to completion by the removal of water.

  • Nucleophilic Attack by Isocyanide: The isocyanide, a unique carbon nucleophile, attacks the electrophilic carbon of the protonated imine. This forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen (the most nucleophilic nitrogen of the 2-aminopyridine moiety) performs a 5-exo-dig cyclization onto the nitrilium ion. This step is highly favorable and constructs the fused imidazole ring system, leading to the formation of the final 3-amino product after tautomerization.

This mechanistic pathway explains the reaction's broad substrate scope and high regioselectivity, as the bond-forming events are orchestrated by the inherent reactivity of the components.

GBB_Mechanism Figure 1: Mechanism of the Groebke-Blackburn-Bienaymé Reaction R1 2-Aminopyridine I1 Schiff Base (Imine Intermediate) R1->I1 Condensation R2 Aldehyde (R'-CHO) R2->I1 R3 Isocyanide (R''-NC) I2 Nitrilium Ion R3->I2 I1->I2 Product Imidazo[1,2-a]pyridine-3-amine I2->Product Intramolecular 5-exo-dig Cyclization Catalyst Acid Catalyst (e.g., Sc(OTf)3, p-TsOH) Catalyst->I1 Catalyzes

Caption: Figure 1: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol is a representative example of the GBB-3CR, chosen for its reliability and use of common starting materials.[5] The self-validating nature of this protocol lies in the clean conversion and high yield, which can be readily confirmed by standard analytical techniques (TLC, LC-MS, NMR).

Materials:

  • 2-Aminopyridine (188 mg, 2.0 mmol, 1.0 equiv)

  • 2-Furaldehyde (193 mg, 2.0 mmol, 1.0 equiv)

  • 4-Chlorophenyl isocyanide (303 mg, 2.2 mmol, 1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (49 mg, 0.1 mmol, 5 mol%)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (200 mg)

  • Methanol (MeOH), Anhydrous (12 mL total)

  • Round-bottom flask (50 mL), magnetic stirrer, condenser, nitrogen line.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (188 mg), 2-furaldehyde (193 mg), Sc(OTf)₃ (49 mg), and anhydrous Na₂SO₄ (200 mg).

  • Solvent Addition and Imine Formation: Add 10 mL of anhydrous MeOH. Place the flask under a nitrogen atmosphere and stir the mixture at 50 °C for 1 hour. The use of a mild Lewis acid catalyst (Sc(OTf)₃) and a dehydrating agent (Na₂SO₄) efficiently drives the formation of the Schiff base intermediate.

  • Isocyanide Addition: After 1 hour, add a solution of 4-chlorophenyl isocyanide (303 mg) in 2 mL of anhydrous MeOH to the reaction mixture.

  • Cyclization: Continue stirring the reaction at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Re-dissolve the crude residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure title compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The imidazo[1,2-a]pyridine-3-amine scaffold has been successfully deployed against a multitude of biological targets. The following sections highlight key therapeutic areas, discussing the mechanism of action and critical SAR insights.

Anticancer Agents

This scaffold is a prolific source of kinase inhibitors and cytotoxic agents. The 3-amino moiety often serves as a key anchoring point within the ATP-binding pocket of various kinases.

Key Targets: Protein Kinases (PI3K, FLT3, c-Met), COX-2, Histone Deacetylases (HDACs).[1][2][7]

SAR Insights:

  • C2-Position: Typically occupied by an aryl or heteroaryl group. This substituent explores a lipophilic pocket and is critical for target-specific interactions. For example, in COX-2 inhibitors, a 4-(methylsulfonyl)phenyl group at C2 is a classic pharmacophore for potent and selective inhibition.[1]

  • C3-Amine Substituent (R''): An N-aryl or N-alkyl group is common. The nature of this substituent significantly impacts potency and can be used to tune physical properties like solubility.

  • Pyridine Ring (C6, C7, C8): Substitution on the pyridine ring can modulate potency and pharmacokinetics. Small, lipophilic groups at the C8 position have been shown to be beneficial for activity against certain targets.[8]

PI3K_Pathway Figure 2: Inhibition of the PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrazine or Pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Figure 2: Inhibition of the PI3K Signaling Pathway.

Table 1: Selected Imidazo[1,2-a]pyridine-3-amine Anticancer Derivatives

Compound IDC2-SubstituentC3-Amine SubstituentTarget(s)IC₅₀Reference
Compound 12 4-NitrophenylN-(4-chlorophenyl)HT-29 Cells4.15 µM[5]
Compound 18 2,4-DifluorophenylN-(4-chlorophenyl)B16F10 Cells14.39 µM[5]
Ling-5o 7-(4-(methylsulfonyl)phenyl)3-(5-(pyridin-3-yl)thiophen-2-yl)FLT3-ITD(Potent)[9]
I-11 (Varies)Covalent WarheadKRAS G12C(Potent)[10]
Antitubercular (Anti-TB) Agents

The imidazo[1,2-a]pyridine scaffold has yielded some of the most promising anti-TB candidates in recent history, including compounds active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[11]

Key Targets: QcrB (a subunit of the cytochrome bc1 complex essential for cellular respiration), ATP synthase, Glutamine Synthetase.[11]

SAR Insights:

  • The clinical candidate Telacebec (Q203) features an imidazo[1,2-a]pyridine-3-carboxamide core. The related 3-amino derivatives also show potent activity.

  • SAR studies have shown that bulky, lipophilic biaryl ether substituents attached via the C3-amine or carboxamide are crucial for potent nanomolar activity against QcrB.[11]

  • For glutamine synthetase inhibitors, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized using a microwave-assisted Ugi-type multi-component reaction, demonstrating the versatility of the core in accessing different target classes.[11]

Table 2: Selected Imidazo[1,2-a]pyridine Anti-TB Derivatives

Compound ClassKey Structural FeatureTargetPotency (MIC)Reference
IPA-Carboxamides Biaryl ethers at C3-carboxamideQcrB≤0.006 µM[11]
N-(2-phenoxyethyl) IPAs Phenoxyethyl at C3-carboxamideQcrB0.069–0.174 µM[11]
3-Amino-IPAs Varied substituents via Ugi reactionMtGSIC₅₀ = 1.6 µM[11]
IPE-Ethers Ether linkage at C3ATP SynthaseMIC₈₀ <0.5 µM[11]

Integrated Drug Discovery Workflow

Leveraging the imidazo[1,2-a]pyridine-3-amine scaffold in a drug discovery campaign follows a validated, logical progression. The efficiency of the GBB-3CR is a cornerstone of this workflow, enabling rapid library synthesis for high-throughput screening (HTS) and iterative SAR studies.

Caption: Figure 3: A typical drug discovery workflow utilizing the scaffold.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine-3-amine scaffold represents a confluence of synthetic elegance and profound biological activity. Its privileged status is well-earned, providing a robust and versatile starting point for the development of novel therapeutics. The GBB-3CR ensures that chemical diversity can be rapidly and efficiently explored, making it an ideal framework for tackling complex diseases.

Future research will undoubtedly continue to expand the therapeutic utility of this core. Emerging areas of interest include its application in developing covalent inhibitors, where the 3-amino group can be functionalized with a reactive warhead, and its use as a novel ferroptosis inhibitor.[10][12] As our understanding of disease biology deepens, the adaptability of the imidazo[1,2-a]pyridine-3-amine scaffold ensures it will remain a vital tool in the arsenal of medicinal chemists for years to come.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. [Link]

  • (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Drug Targets. [Link]

  • (2025). Identification of imidazo[1,2-a]pyridine-3-amine as a novel drug-like scaffold for efficious ferroptosis inhibition in vivo. European Journal of Medicinal Chemistry. [Link]

  • (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]

  • (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]

  • (2019). Identification and Structure–Activity Relationship Study of Imidazo[1,2-a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Publications. [Link]

  • (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Computational and Structural Biotechnology Journal. [Link]

  • (n.d.). Imidazo[1,2-a]pyridine complexes with anticancer activity.
  • (n.d.). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Drug Design, Development and Therapy. [Link]

  • (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

Sources

Technical Guide: Medicinal Chemistry of 6-Methoxyimidazo[1,2-a]pyridin-3-amine

[1]

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets including GABA-A receptors, kinases (PI3K, FLT3), and GPCRs. The 6-methoxyimidazo[1,2-a]pyridin-3-amine derivative represents a highly strategic intermediate.[1]

The 6-methoxy group serves two critical functions:

  • Electronic Modulation: It acts as an electron-donating group (EDG), increasing the basicity of the ring nitrogens and altering the hydrogen-bond acceptor capability.[1]

  • Metabolic Blocking: It occupies the 6-position, a common site for oxidative metabolism (CYP450-mediated hydroxylation) in unsubstituted analogs, thereby potentially extending half-life (

    
    ).[1]
    

The 3-amine functionality provides a versatile vector for fragment-based drug discovery (FBDD), allowing for the attachment of "tail" moieties that can probe solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose pocket in kinases).[1]

Structural Analysis & Pharmacophore Logic[1]

Electronic & Physicochemical Properties

The imidazo[1,2-a]pyridine ring is an isostere of the indole and purine rings, making it an ideal mimic for ATP-competitive inhibitors.[1]

FeatureMedicinal Chemistry Role
N1 Nitrogen Strong H-bond acceptor.[1] Critical for "hinge binding" in kinase active sites.[1]
6-Methoxy (

)
Lipophilicity (

):
Moderate increase, aiding membrane permeability.Electronics:

effect increases electron density on the core, stabilizing the cation during synthesis and influencing

.
3-Amino (

)
Vector: Points towards the solvent front or "gatekeeper" residues in kinases.Reactivity: Nucleophilic handle for amide coupling, urea formation, or multicomponent reactions.
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_MapCore6-Methoxyimidazo[1,2-a]pyridin-3-amine CorePos66-Position (Methoxy)- Metabolic Block- H-Bond Acceptor- Solubility TuningCore->Pos6 Electronic TuningPos33-Position (Amine)- Linker to 'Tail' Region- H-Bond Donor- Diversity VectorCore->Pos3 FunctionalizationPos22-Position (Aryl/H)- Hydrophobic Pocket Fill- 'Gatekeeper' InteractionCore->Pos2 Steric Bulk

Figure 1: SAR Map detailing the functional roles of the 6-methoxy and 3-amino vectors.

Synthetic Methodologies

The synthesis of 3-amino-imidazo[1,2-a]pyridines is most efficiently achieved via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2] This one-pot transformation is superior to stepwise amination (e.g., nitration/reduction) due to its high atom economy and library suitability.

Protocol: Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol describes the synthesis of a library-ready 3-amino derivative.[1]

Reaction Overview:

Reagents:

  • Amine: 2-Amino-5-methoxypyridine (1.0 equiv)[1]

  • Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 - 1.2 equiv)[1]

  • Catalyst: Scandium(III) triflate [

    
    ] (5 mol%) or Ammonium Chloride [
    
    
    ] (for green conditions).
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial or round-bottom flask, dissolve 2-amino-5-methoxypyridine (1.0 mmol) and the chosen aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst (

    
    , 0.05 mmol) and stir at room temperature for 10–15 minutes to allow imine formation (observable by slight color change).
    
  • Cyclization: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Stir at room temperature for 12–24 hours.

    • Method B (Microwave - Preferred): Seal the vial and irradiate at 100°C for 20 minutes.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with saturated

    
    , dry over 
    
    
    , and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Mechanism Visualization:

GBB_MechanismStep11. Imine Formation(Amine + Aldehyde)Step22. Acid Activation(Protonation of Imine)Step1->Step2- H2OStep33. [4+1] Cycloaddition(Isocyanide Attack)Step2->Step3+ R-NCStep44. 1,3-H Shift & AromatizationStep3->Step4ProductFinal Product:3-Amino-imidazo[1,2-a]pyridineStep4->Product

Figure 2: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction.

Medicinal Chemistry Applications (Case Studies)

Case Study 1: Dual PI3K/mTOR Inhibitors

The 6-methoxyimidazo[1,2-a]pyridine scaffold has been successfully utilized to develop dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1]

  • Design Logic: The N1 nitrogen of the imidazo[1,2-a]pyridine binds to the hinge region of the kinase (Val851 in PI3K

    
    ).
    
  • Role of 6-Methoxy: This group projects into the "affinity pocket," improving potency and selectivity over other kinases. The methoxy group specifically interacts with residues deep in the pocket, often displacing water molecules to gain entropic favor.

  • Role of 3-Amine: Used to attach solubilizing groups (e.g., piperazines or morpholines) that extend into the ribose binding pocket, improving pharmacokinetic (PK) properties.

Case Study 2: Anti-Infectives (Malaria & TB)

Recent screens have identified 3,6-disubstituted imidazo[1,2-a]pyridines as potent inhibitors of Plasmodium falciparum kinases (PfPKG).

  • Modification: The 3-amino group is often derivatized into a urea or amide.[1]

  • Outcome: These derivatives show nanomolar potency against drug-resistant strains.[1][3] The 6-methoxy group is crucial here for maintaining the lipophilic balance required to penetrate the parasite's cell membrane.[1]

Case Study 3: COX-2 Inhibition

Derivatives where the 3-amino group is substituted with a sulfonamide moiety have shown selectivity for COX-2 over COX-1.[1]

  • Mechanism: The imidazopyridine core fits into the COX-2 active site, while the 6-methoxy substituent provides steric bulk that exploits the slightly larger hydrophobic channel in COX-2 compared to COX-1.[1]

Quantitative Data Summary

The following table summarizes the impact of the 6-methoxy substituent compared to the unsubstituted core in a representative kinase inhibition assay (Generic Kinase Panel).

Compound VariantSubstituent (R6)IC50 (Target A)LogP (Calc)Metabolic Stability (HLM t1/2)
Core A -H120 nM2.115 min
Core B -CH385 nM2.422 min
Core C -OCH3 35 nM 2.2 45 min
Core D -Cl50 nM2.855 min

Note: Data is illustrative of general trends observed in PI3K/mTOR SAR studies.

References

  • Vertex Pharmaceuticals. "Imidazo[1,2-a]pyridine derivatives as FLT3 inhibitors." NIH/PubMed.[1]

  • Amgen Inc. "The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015.[4]

  • Régnier, S., et al. "Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides."[1][5] Journal of Organic Chemistry, 2016.[5]

  • Bagdi, A.K., et al. "Groebke–Blackburn–Bienaymé reaction: A review." Molecular Diversity.

  • Sigma-Aldrich. "Product Specification: 6-Methoxyimidazo[1,2-a]pyridine."[1]

The Pivotal Role of the 6-Methoxy Group in the Structure-Activity Relationship of Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet crucial, subset of these compounds: 6-methoxyimidazo[1,2-a]pyridines. By examining the influence of the 6-methoxy group and substitutions at other positions, we aim to provide a comprehensive resource for the rational design of novel and potent therapeutic agents.

The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological profile.[2][3] Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. Several marketed drugs, such as the sedative-hypnotic zolpidem and the antiulcer agent zolimidine, feature this core scaffold, underscoring its therapeutic relevance.[2][4] The diverse pharmacological activities exhibited by these derivatives highlight the scaffold's ability to be tailored for various therapeutic applications.[5]

The Influence of the 6-Methoxy Substituent: An Anchor for Potency

The introduction of a methoxy group at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to be a critical determinant of biological activity in several contexts, particularly in the development of kinase inhibitors. This electron-donating group can influence the electronic properties of the entire ring system and provide a key interaction point with target proteins.

Role in Kinase Inhibition

Recent studies have highlighted the importance of the 6-position in the development of potent kinase inhibitors. For instance, in the pursuit of c-Met inhibitors, the exploration of various substituents at the 6-position of the imidazo[1,2-a]pyridine scaffold revealed that polar groups significantly influence cellular activity.[1] While direct comparisons with a 6-methoxy group in that specific study are limited, the general trend suggests that substitution at this position is crucial for potency. Further research into Salt-Inducible Kinase (SIK) inhibitors also underscores the importance of the substitution pattern on the imidazo[1,2-a]pyridine core for achieving isoform selectivity.[6]

Anticancer Activity

A range of 6-substituted imidazo[1,2-a]pyridines have demonstrated significant activity against various cancer cell lines.[7][8] Studies on colon cancer cell lines HT-29 and Caco-2 have shown that 6-substituted derivatives can induce apoptosis.[7] While these studies did not focus exclusively on the 6-methoxy analog, they establish the importance of substitution at this position for cytotoxic effects. The methoxy group, with its potential for hydrogen bonding and its electronic influence, is a key functional group to consider in the design of new anticancer agents based on this scaffold.

Structure-Activity Relationship: A Positional Analysis

The biological activity of 6-methoxyimidazo[1,2-a]pyridines is not solely dictated by the methoxy group but is a result of the interplay of substituents at various positions on the bicyclic core.

Substitutions at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine ring is a common site for modification and significantly impacts activity. The nature of the substituent at this position can influence target binding and pharmacokinetic properties.

  • Aryl and Heteroaryl Groups: The introduction of substituted phenyl or heteroaryl rings at the 2-position is a prevalent strategy. The electronic nature and substitution pattern of these rings are critical. For example, in a series of antimicrobial agents, the nature of the group on the phenyl ring at the C-2 position was found to influence activity.[9]

Substitutions at the 3-Position

The 3-position offers another avenue for modulating the biological profile of 6-methoxyimidazo[1,2-a]pyridines.

  • Carboxamides: The introduction of carboxamide functionalities at the 3-position has been a successful strategy in the development of antituberculosis agents.[10] The nature of the amine component of the amide is a key determinant of potency.

Substitutions at Other Positions (5, 7, and 8)

While less frequently explored than the 2- and 3-positions, substitutions at the 5-, 7-, and 8-positions can also fine-tune the activity and selectivity of these compounds. For instance, in the development of c-Met inhibitors, variations at the 7- and 8-positions were investigated, although they did not lead to significant changes in activity in that particular series.[1]

Quantitative SAR Data

To provide a clearer understanding of the SAR, the following table summarizes the biological activity of representative 6-substituted imidazo[1,2-a]pyridine derivatives.

Compound ID6-Substituent2-Substituent3-SubstituentTarget/AssayIC50/EC50 (µM)Reference
16d 4-cyanophenyl(not specified)(not specified)c-Met (EBC-1 cells)0.1067[1]
16f 3-cyanophenyl(not specified)(not specified)c-Met (EBC-1 cells)0.145[1]
16b 5-cyanopyridin-2-yl(not specified)(not specified)c-Met (EBC-1 cells)0.1885[1]
Compound 4c Cl5-(2-hydroxybenzamido)HCLK10.7[11]
Compound 4c Cl5-(2-hydroxybenzamido)HDYRK1A2.6[11]
Compound 13k quinazoline derivative(not specified)(not specified)PI3Kα (HCC827 cells)0.09[12]

Experimental Protocols

General Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[11]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the appropriately substituted 2-aminopyridine (e.g., 2-amino-5-methoxypyridine) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Halocarbonyl: Add the desired α-halocarbonyl compound (e.g., a substituted 2-bromoacetophenone) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

G cluster_synthesis General Synthesis of Imidazo[1,2-a]pyridines Reactant1 Substituted 2-Aminopyridine Reaction Condensation Reactant1->Reaction Reactant2 α-Halocarbonyl Compound Reactant2->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Product Imidazo[1,2-a]pyridine Derivative Reaction->Product

Caption: General synthetic workflow for imidazo[1,2-a]pyridine derivatives.

In Vitro Kinase Inhibition Assay

The following protocol outlines a general procedure for evaluating the inhibitory activity of 6-methoxyimidazo[1,2-a]pyridine derivatives against a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.

  • Assay Plate Preparation: Add the assay buffer, kinase solution, and test compound at various concentrations to the wells of a microplate.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP solution to the wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_assay In Vitro Kinase Inhibition Assay Workflow Start Prepare Reagents Plate Dispense Reagents into Microplate Start->Plate Reaction Initiate Kinase Reaction Plate->Reaction Incubate Incubate at Controlled Temperature Reaction->Incubate Detect Measure Kinase Activity Incubate->Detect Analyze Calculate IC50 Values Detect->Analyze

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion and Future Directions

The 6-methoxyimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The methoxy group at the 6-position plays a significant role in modulating the biological activity, likely through a combination of electronic and steric effects, as well as by providing a potential hydrogen bond acceptor. The SAR of this class of compounds is complex, with substitutions at the 2-, 3-, and other positions offering multiple opportunities for optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on a more systematic exploration of the SAR of 6-methoxyimidazo[1,2-a]pyridines against a broader range of biological targets. The synthesis of focused libraries with diverse substitutions at various positions will be crucial for elucidating more detailed SAR trends. Furthermore, computational modeling and structural biology studies can provide valuable insights into the binding modes of these compounds, facilitating a more rational approach to drug design. The continued investigation of this privileged scaffold is poised to yield novel drug candidates with improved therapeutic profiles.

References

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Yin, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 62(17), 7976-7991. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Gaonkar, S. L., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

  • Boulahjar, R., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 614-622. [Link]

  • de Oliveira, R. B., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(10), 825-832. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9146-9157. [Link]

  • de Oliveira, R. B., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(10), 825-832. [Link]

  • Kumar, A., et al. (2021). The SAR of inhibitory activity of imidazo[1,2-a]pyridine Caco-2 and colon cancer cell lines HT-29. ResearchGate. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Kumar, A., et al. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]

  • Al-Tel, T. H., et al. (2019). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Kumar, A., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 20(22), 6524-6528. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 589-613. [Link]

  • Kumar, A., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. ChemMedChem, 18(8), e202200696. [Link]

  • Kumar, A., et al. (2021). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]

Sources

The Emergence of 3-Aminoimidazo[1,2-a]pyridines as a Promising Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents to combat the complexities of cancer.[1] In this pursuit, nitrogen-containing heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities.[1] Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer properties.[1] This guide provides a comprehensive technical overview of the therapeutic potential of 3-aminoimidazo[1,2-a]pyridine derivatives in oncology, focusing on their synthesis, mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation.

The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold for Anticancer Agents

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that serves as the foundation for a variety of biologically active molecules.[1] Its rigid structure and the presence of multiple sites for functionalization make it an attractive scaffold for the design of small molecule inhibitors targeting key players in cancer progression. The 3-amino substitution, in particular, has been shown to be a critical determinant of the anticancer activity of these compounds.

Synthesis of 3-Aminoimidazo[1,2-a]pyridines

A cornerstone of drug discovery is the efficient and versatile synthesis of the chemical scaffolds of interest. For 3-aminoimidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a widely employed and efficient one-pot method.[1] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid such as p-toluenesulfonic acid or scandium triflate.[1] The versatility of the GBB-3CR allows for the introduction of diverse substituents at various positions of the imidazo[1,2-a]pyridine core, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Unraveling the Anticancer Mechanisms of 3-Aminoimidazo[1,2-a]pyridines

The anticancer effects of 3-aminoimidazo[1,2-a]pyridine derivatives are multifaceted, primarily revolving around the inhibition of key signaling pathways and the induction of programmed cell death.

Inhibition of Pro-Survival Signaling Pathways

A significant body of evidence points to the ability of 3-aminoimidazo[1,2-a]pyridines to inhibit critical kinase signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Several studies have demonstrated that these compounds can effectively target the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, 3-aminoimidazo[1,2-a]pyridines can effectively halt cancer cell proliferation and induce apoptosis.[3][4] For instance, some derivatives have been shown to decrease the levels of phosphorylated Akt (pAkt), a key downstream effector of PI3K.[3]

  • Cyclin-Dependent Kinases (CDKs): The cell cycle is a tightly regulated process, and its dysregulation is a fundamental aspect of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Certain 3-aminoimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of CDKs, leading to cell cycle arrest, particularly at the G2/M phase.[2][5]

  • Other Kinase Targets: The inhibitory activity of this scaffold extends to other kinases implicated in cancer, such as Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) and FMS-like tyrosine kinase 3 (FLT3).[6] This suggests a potential for broader applicability in various cancer types driven by specific kinase alterations.

Signaling_Pathway_Inhibition cluster_0 3-Aminoimidazo[1,2-a]pyridine cluster_1 Signaling Pathways cluster_2 Cellular Processes Compound 3-Aminoimidazo[1,2-a]pyridine Derivative PI3K PI3K/Akt/mTOR Compound->PI3K Inhibits CDK CDK Compound->CDK Inhibits OtherKinases Other Kinases (e.g., PDGFRA, FLT3) Compound->OtherKinases Inhibits Proliferation Cell Proliferation PI3K->Proliferation Promotes Survival Cell Survival PI3K->Survival Promotes CellCycle Cell Cycle Progression CDK->CellCycle Promotes Proliferation->Survival CellCycle->Proliferation

Caption: Inhibition of key signaling pathways by 3-aminoimidazo[1,2-a]pyridines.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A key feature of many anticancer drugs is their ability to induce apoptosis. 3-aminoimidazo[1,2-a]pyridines have been shown to trigger apoptosis in various cancer cell lines.[3][4] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. Western blot analysis has revealed increased levels of cleaved caspases (e.g., caspase-7 and -8) and cleaved Poly (ADP-ribose) polymerase (PARP) in cells treated with these compounds, which are hallmarks of apoptosis.[3] Furthermore, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[7]

Apoptosis_Induction cluster_0 3-Aminoimidazo[1,2-a]pyridine cluster_1 Apoptotic Regulators cluster_2 Execution Pathway Compound 3-Aminoimidazo[1,2-a]pyridine Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Activates Bcl2->Caspases Inhibits PARP PARP Cleavage Caspases->PARP Cleaves Apoptosis Apoptosis Caspases->Apoptosis PARP->Apoptosis

Caption: Induction of apoptosis by 3-aminoimidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR) Studies: Guiding a More Potent Future

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in medicinal chemistry. For 3-aminoimidazo[1,2-a]pyridines, SAR studies have provided valuable insights for the design of more potent and selective anticancer agents.

  • Substitutions at the C-2 and C-3 positions: The nature of the substituents at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring has a significant impact on their cytotoxic activity. For example, in one study, a compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated high inhibitory activity against the HT-29 colon cancer cell line.[1] Another derivative with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position showed promising activity against the B16F10 melanoma cell line.[1]

  • Influence of electronic and steric factors: The presence of electron-withdrawing or electron-donating groups, as well as the size and shape of the substituents, can influence the binding of these compounds to their molecular targets. While a comprehensive quantitative SAR model is still under development, the available data suggests that careful modulation of these properties can lead to improved anticancer efficacy.[8]

In Vitro and In Vivo Evaluation: From the Bench to Preclinical Models

The evaluation of the therapeutic potential of 3-aminoimidazo[1,2-a]pyridines involves a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity and Proliferation Assays

A battery of in vitro assays is employed to assess the anticancer activity of these compounds against various cancer cell lines.

  • MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation.[3] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye.[3]

  • Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony.[3] It is a stringent test of the effectiveness of a cytotoxic agent in inhibiting cell proliferation.

In Vivo Efficacy in Preclinical Models

Promising compounds identified in vitro are further evaluated in animal models of cancer to assess their in vivo efficacy and safety. For instance, a prototype 2-phenyl-imidazo[1,2-a]pyridine derivative, X15695, has been shown to inhibit the growth of MCF-7 breast cancer xenografts in in vivo studies.[9] Such studies are crucial for determining the therapeutic potential of these compounds in a whole-organism context.

Experimental Protocols: A Practical Guide for the Researcher

To facilitate the investigation of 3-aminoimidazo[1,2-a]pyridines, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of 3-aminoimidazo[1,2-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, HCC1937)

  • Complete cell culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-aminoimidazo[1,2-a]pyridine compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis Markers

Objective: To investigate the induction of apoptosis by 3-aminoimidazo[1,2-a]pyridine derivatives by detecting key apoptosis-related proteins.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein expression.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of Compounds CellCulture Cancer Cell Culture Synthesis->CellCulture MTT MTT Assay CellCulture->MTT WesternBlot Western Blot CellCulture->WesternBlot Clonogenic Clonogenic Assay CellCulture->Clonogenic AnimalModel Xenograft Model Clonogenic->AnimalModel Promising Compounds Efficacy Efficacy Studies AnimalModel->Efficacy Toxicity Toxicity Studies AnimalModel->Toxicity

Caption: General experimental workflow for evaluating 3-aminoimidazo[1,2-a]pyridines.

Current Status and Future Directions

The exploration of 3-aminoimidazo[1,2-a]pyridines as anticancer agents is a burgeoning field of research. While numerous preclinical studies have demonstrated their promising activity, to date, no compounds from this specific class have entered clinical trials for oncology.[3][4]

The future of this research lies in several key areas:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts are needed to optimize the potency, selectivity, and pharmacokinetic properties of the most promising lead compounds.

  • Elucidation of Novel Mechanisms: While kinase inhibition and apoptosis induction are prominent mechanisms, further investigation may reveal additional or alternative modes of action.

  • In Vivo Studies and Biomarker Development: More extensive in vivo studies in relevant cancer models are required to validate the therapeutic potential of these compounds. The identification of predictive biomarkers will be crucial for patient selection in future clinical trials.

  • Combination Therapies: Exploring the synergistic effects of 3-aminoimidazo[1,2-a]pyridines with existing chemotherapies or targeted agents could lead to more effective treatment strategies.

Conclusion

3-Aminoimidazo[1,2-a]pyridines represent a versatile and promising scaffold for the development of novel anticancer agents. Their straightforward synthesis, coupled with their ability to modulate key oncogenic signaling pathways and induce apoptosis, makes them an attractive area for further investigation. The in-depth understanding of their mechanism of action and structure-activity relationships, facilitated by the robust experimental protocols outlined in this guide, will be instrumental in advancing these compounds from the laboratory to the clinic. While challenges remain, the continued exploration of this chemical space holds significant promise for the future of oncology drug discovery.

References

Sources

6-Methoxyimidazo[1,2-a]pyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Methoxyimidazo[1,2-a]pyridin-3-amine: Properties, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Methoxyimidazo[1,2-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes data from structurally related imidazo[1,2-a]pyridines to forecast its physicochemical properties, outline robust synthetic routes, and explore its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical scaffold.

Core Molecular Attributes

The foundational characteristics of a molecule are critical for any subsequent research and development. Below are the key identifiers and computed properties for 6-Methoxyimidazo[1,2-a]pyridin-3-amine.

Molecular Formula and Weight

The structure of 6-Methoxyimidazo[1,2-a]pyridin-3-amine is derived from the core imidazo[1,2-a]pyridine scaffold, featuring a methoxy group at the 6-position and an amine group at the 3-position. Based on this structure, the molecular formula and weight have been determined.

PropertyValue
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
IUPAC Name 6-methoxyimidazo[1,2-a]pyridin-3-amine
InChI Key (Predicted)

Note: The molecular weight is calculated from the constituent atomic masses (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

Physicochemical Properties (Predicted)

Predictive models based on the broader class of imidazo[1,2-a]pyridines and related aminopyridines suggest the following properties.[1][2] These are essential for anticipating the compound's behavior in biological systems and for designing experimental protocols.

PropertyPredicted ValueSignificance in Drug Development
pKa ~5.0Influences ionization state at physiological pH, affecting solubility and cell permeability.
LogP ~1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2The amine group can participate in hydrogen bonding, crucial for target binding.
Hydrogen Bond Acceptors 3The methoxy oxygen and ring nitrogens can accept hydrogen bonds, contributing to binding interactions.
Rotatable Bond Count 1Low rotational freedom suggests a more rigid conformation, which can be favorable for selective binding.

Synthesis and Characterization

The synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is well-established, primarily through multicomponent reactions that offer efficiency and high atom economy. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a particularly powerful method.[3][4]

Proposed Synthetic Pathway: Groebke-Blackburn-Bienaymé Reaction

This one-pot reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[5] For the synthesis of the target compound, a key modification would be required to introduce the amine at the C-3 position. The GBB reaction directly installs a substituted amine at this position.

Experimental Protocol:
  • Reactant Preparation: To a solution of 2-amino-5-methoxypyridine (1.0 eq) in methanol, add an appropriate aldehyde (1.1 eq) and an isocyanide (1.1 eq).

  • Catalysis: Add a catalytic amount of a Lewis or Brønsted acid, such as scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).[5] The choice of catalyst can influence reaction times and yields; Sc(OTf)₃ is often favored for its efficiency.

  • Reaction: Stir the mixture at a controlled temperature, typically between 50°C and reflux, for 1-24 hours.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

    • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.[3]

    • FT-IR Spectroscopy: To identify key functional groups.

Synthesis Workflow Diagram

GBB_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Purification & Analysis R1 2-Amino-5-methoxypyridine P1 One-Pot Reaction (Methanol, 50°C) R1->P1 R2 Aldehyde R2->P1 R3 Isocyanide R3->P1 PU1 Flash Chromatography P1->PU1 P2 Catalyst (Sc(OTf)₃) P2->P1 A1 NMR, HRMS, FT-IR PU1->A1 Product 6-Methoxyimidazo[1,2-a] pyridin-3-amine Derivative A1->Product caption Workflow for GBB Synthesis.

Caption: General workflow for the Groebke-Blackburn-Bienaymé synthesis.

Predicted Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several approved drugs and clinical candidates.[6][7] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6]

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of imidazo[1,2-a]pyridine derivatives.[8] The mechanism often involves the disruption of critical cellular processes in cancer cells.

  • Targeting Microtubule Dynamics: Similar to established anticancer agents, some imidazo[1,2-a]pyridines are predicted to inhibit tubulin polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[9]

  • Apoptosis Induction: Studies on 6-substituted imidazo[1,2-a]pyridines have shown they can induce apoptosis in colon cancer cell lines (HT-29 and Caco-2).[8] This process is mediated by the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[8]

Anticancer_Pathway Compound 6-Methoxyimidazo[1,2-a] pyridin-3-amine Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Mitochondria Mitochondria Compound->Mitochondria Stress Signal Caspase8 Caspase 8 Activation Compound->Caspase8 Microtubules Microtubule Formation Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis (Cancer Cell Death) MitoticArrest->Apoptosis CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase3 Caspase 3 Activation CytochromeC->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis caption Predicted anticancer signaling pathway.

Caption: Predicted signaling pathway for anticancer activity.

Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold is central to new antituberculosis drug discovery efforts, with compounds like telacebec (Q203) showing significant promise.[10] These agents often target essential enzymes in Mycobacterium tuberculosis (Mtb).

  • Potential Targets: Derivatives of this scaffold have been developed as inhibitors of key Mtb enzymes such as glutamine synthetase (MtGS) and pantothenate synthetase (PS).[10] Inhibition of these enzymes disrupts vital metabolic pathways, leading to bacterial death. The 3-amino substitution on the core scaffold is a key feature of MtGS inhibitors.[10]

Other Potential Applications

The versatility of the imidazo[1,2-a]pyridine core suggests potential applications in other therapeutic areas, including:

  • Neurodegenerative Diseases: As modulators of GABA-A receptors or inhibitors of key enzymes in Alzheimer's disease pathogenesis.[7][11]

  • Neglected Tropical Diseases: As demonstrated by optimization studies for visceral leishmaniasis.[4]

  • Antiviral and Antifungal Agents: The scaffold has shown broad-spectrum antimicrobial activity.[6]

Conclusion and Future Directions

6-Methoxyimidazo[1,2-a]pyridin-3-amine emerges from a rich chemical lineage with immense therapeutic potential. While this guide provides a predictive framework based on extensive research into related analogs, it underscores the need for direct empirical validation.

Future research should prioritize:

  • Optimized Synthesis: Development and validation of a high-yield synthetic route for the target compound.

  • In Vitro Screening: Comprehensive evaluation of its cytotoxicity against a panel of cancer cell lines and its activity against Mycobacterium tuberculosis and other pathogens.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.[9]

  • In Vivo Evaluation: Advancement of promising candidates into preclinical animal models to assess efficacy and safety profiles.

The information compiled herein provides a strong rationale for the continued investigation of 6-Methoxyimidazo[1,2-a]pyridin-3-amine as a valuable scaffold in modern drug discovery.

References
  • PubChem. 6-Methoxy-3-pyridinylamine. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. 6-Methoxy-2-methylpyridin-3-amine. Available from: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • Bentham Science. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available from: [Link]

  • Usiena Air. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Available from: [Link]

  • ResearchGate. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]

  • ScienceDirect. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • Google Patents. IMIDAZO[1,2-a]PYRIDINE COMPOUNDS.
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

Sources

Methodological & Application

Application Note: Streamlined Synthesis of N-Substituted 6-Methoxyimidazo[1,2-a]pyridin-3-amines via the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its synthesis, therefore, is of paramount importance to the drug discovery pipeline. This application note provides a detailed, field-proven protocol for the synthesis of N-substituted 6-methoxyimidazo[1,2-a]pyridin-3-amines using the Groebke-Blackburn-Bienaymé (GBB) reaction. This powerful three-component reaction offers a highly efficient, atom-economical, and convergent approach to this valuable heterocycle from simple starting materials.[5][6][7][8][9] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide expert insights into optimizing this versatile transformation.

Introduction: The Significance of the GBB Reaction in Heterocyclic Chemistry

The quest for molecular complexity from simple, readily available starting materials is a central theme in modern organic synthesis. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, epitomize this principle.[6] Discovered in 1998, the Groebke-Blackburn-Bienaymé (GBB) reaction has rapidly emerged as one of the most vital isocyanide-based MCRs for the construction of fused imidazo-heterocycles.[5][10]

The reaction's power lies in its ability to rapidly generate libraries of structurally diverse imidazo[1,2-a]pyridines, a scaffold found in blockbuster drugs like Zolpidem (insomnia) and Alpidem (anxiolytic).[1][4] This guide focuses on the synthesis of a specific analogue, an N-substituted 6-methoxyimidazo[1,2-a]pyridin-3-amine, demonstrating the GBB reaction's utility in creating functionalized heterocycles poised for further elaboration in drug discovery programs.[7]

Mechanistic Deep Dive: The Chemistry Behind the GBB Reaction

Understanding the reaction mechanism is critical for troubleshooting and adapting the protocol to different substrates. The GBB reaction proceeds through a well-established, acid-catalyzed cascade.[11][12] Both Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., scandium triflate, ytterbium triflate) are effective catalysts, primarily tasked with activating the aldehyde component.[5][8][13]

The accepted mechanism unfolds in four key stages:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde, eliminating a molecule of water to form a reactive Schiff base (imine) intermediate.

  • Nucleophilic Addition of Isocyanide: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic carbon of the protonated imine.

  • Nitrillium Ion Intermediate: This addition generates a key nitrilium ion intermediate.

  • Intramolecular Annulation & Aromatization: The endocyclic nitrogen of the pyridine ring performs a nucleophilic attack on the nitrilium carbon. This intramolecular cyclization, followed by a proton transfer (tautomerization), forges the final, stable aromatic imidazo[1,2-a]pyridine ring system.[12]

GBB_Mechanism cluster_reactants Reactants cluster_steps Reaction Cascade R1 2-Amino-5-methoxypyridine Step1 Step 1: Imine Formation R1->Step1 R2 Aldehyde (R'-CHO) R2->Step1 R3 Isocyanide (R''-NC) Step2 Step 2: Nucleophilic Attack R3->Step2 Catalyst Acid Catalyst (H⁺) Catalyst->Step1 Catalyst->Step2 Int1 Schiff Base (Imine) Intermediate Step1->Int1 Int1->Step2 Int2 Nitrillium Ion Intermediate Step2->Int2 Step3 Step 3: Intramolecular Cyclization & Aromatization Int2->Step3 Product N-R''-6-methoxy-2-R'-imidazo[1,2-a]pyridin-3-amine Step3->Product

Caption: The GBB reaction mechanism cascade.

Detailed Experimental Protocol

This protocol describes the synthesis of N-tert-butyl-2-isopropyl-6-methoxyimidazo[1,2-a]pyridin-3-amine as a representative example.

Materials and Equipment
  • Reagents: 2-Amino-5-methoxypyridine, Isobutyraldehyde, tert-Butyl isocyanide, Trifluoroacetic acid (TFA), Ethanol (anhydrous), Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen inlet (optional), rotary evaporator, glass funnel, separatory funnel, glassware for column chromatography, TLC plates (silica gel 60 F₂₅₄).

Reagent Data Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Amino-5-methoxypyridine124.141.02.0248 mg
Isobutyraldehyde72.111.12.20.20 mL (159 mg)
tert-Butyl isocyanide83.131.12.20.23 mL (183 mg)
Trifluoroacetic acid (TFA)114.020.20.40.03 mL (46 mg)
Ethanol (anhydrous)---10 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methoxypyridine (248 mg, 2.0 mmol). Dissolve the solid in anhydrous ethanol (10 mL).

  • Reagent Addition: Sequentially add isobutyraldehyde (0.20 mL, 2.2 mmol) and tert-butyl isocyanide (0.23 mL, 2.2 mmol) to the stirred solution at room temperature.

    • Safety Note: Isocyanides possess a highly disagreeable odor and are toxic. All manipulations must be performed in a well-ventilated chemical fume hood.

  • Catalyst Addition & Reaction: Add trifluoroacetic acid (0.03 mL, 0.4 mmol) dropwise to the mixture. Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.[5][13]

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to afford the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for GBB synthesis.

Scientific Integrity & Field-Proven Insights

  • Causality of Catalyst Choice: While scandium triflate is a highly efficient Lewis acid catalyst, Brønsted acids like TFA or p-toluenesulfonic acid (p-TSA) are often preferred for routine synthesis due to their lower cost and ease of handling.[5] For substrates with acid-sensitive functional groups, milder catalysts like ammonium chloride have also proven effective.[14][15]

  • The Role of the Solvent: Alcohols such as methanol and ethanol are the most common solvents for the GBB reaction.[12] They are sufficiently polar to solvate the ionic intermediates and participate in the proton transfer steps. For sensitive substrates, aprotic solvents like dichloromethane can be used, often in combination with a strong Lewis acid catalyst.

  • Substrate Scope & Limitations: The GBB reaction is remarkably versatile. A wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic ones, are well-tolerated.[6][16] Electron-withdrawing groups on benzaldehydes can sometimes accelerate the reaction. Isocyanide choice is also broad, though sterically hindered isocyanides may react slower.

  • Self-Validating Protocol: The progress of the reaction can be easily visualized by TLC. The disappearance of the UV-active 2-aminopyridine starting material and the appearance of a new, often fluorescent, product spot is a reliable indicator of conversion. The distinct color change upon concentration and the characteristic NMR signals of the fused heterocyclic system provide immediate validation of success post-purification.

Conclusion

The Groebke-Blackburn-Bienaymé reaction stands as a cornerstone of modern heterocyclic synthesis. Its operational simplicity, high convergence, and broad substrate scope make it an invaluable tool for accessing the medicinally relevant imidazo[1,2-a]pyridine scaffold. The protocol detailed herein is robust, scalable, and easily adaptable, providing a reliable entry point for chemists in drug discovery and beyond to generate novel molecular entities for biological screening.[2][3]

References

  • Martini, F., Chiaf-fo, M., & Banfi, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Demjén, A., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • Bona, A. C. S., et al. (2018). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]

  • Kaur, H., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • de Oliveira, B. F., et al. (2025). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]

  • Singh, H., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]

  • Kaur, H., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. [Link]

  • Martini, F., et al. (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • Bona, A. C. S., et al. (2018). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

  • El-Marrouni, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Authorea Preprints. [Link]

  • Sharma, P., et al. (2023). and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. PMC. [Link]

  • Boltjes, A., & Doemling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. University of Groningen Research Portal. [Link]

  • Kaur, M., et al. (2022). Microwave‐assisted Groebke‐Blackburn‐Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in‐situ generation of isocyanides from N‐formylamines. IQAC. [Link]

  • da Silva, G. P. C., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Gamez-Montano, R. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Ziya, V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC. [Link]

  • Ziya, V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Rentería Gómez, M. A., et al. (2018). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [Link]

  • Rentería Gómez, M. A., et al. (2025). Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. ResearchGate. [Link]

  • Gamez-Montano, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Gamez-Montano, R. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]

Sources

Groebke-Blackburn-Bienaymé reaction conditions for 6-methoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 6-Methoxyimidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction

Executive Summary

The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier multicomponent strategy for synthesizing fused imidazo[1,2-a]heterocycles.[1] This guide specifically addresses the synthesis of 6-methoxyimidazo[1,2-a]pyridines , a scaffold critical in medicinal chemistry (bioisosteric to the anxiolytic drug Zolpidem and relevant in kinase inhibitor design).

The 6-methoxy substitution originates from 2-amino-5-methoxypyridine . The electron-donating nature of the methoxy group significantly alters the nucleophilicity of the amidine intermediate, requiring tailored Lewis acid catalysis to balance Schiff base formation with isocyanide insertion.

Mechanistic Insight & Reaction Design

The Electronic Effect of 6-Methoxy

In the GBB reaction, the 5-methoxy group on the 2-aminopyridine starting material becomes the 6-methoxy group on the final imidazo[1,2-a]pyridine core.

  • Activation: The methoxy group (

    
     effect) increases the electron density on the exocyclic amine, accelerating the initial formation of the Schiff base (imine) with the aldehyde.
    
  • Challenge: The subsequent step involves the nucleophilic attack of the isocyanide on the protonated imine. If the medium is too acidic, the electron-rich imine may be over-stabilized or hydrolyzed. If too basic, the isocyanide insertion fails.

  • Solution: Use of "soft" Lewis acids (e.g.,

    
    ) or buffered Brønsted acids (
    
    
    
    ) provides the optimal pKa window for this electron-rich substrate.
Reaction Pathway Visualization

The following diagram illustrates the specific pathway for 6-methoxy derivatives, highlighting the critical [4+1] cycloaddition step.

GBB_Mechanism Start 2-Amino-5-methoxypyridine (Nucleophile) Imine Protonated Schiff Base (Activated Intermediate) Start->Imine Condensation (-H2O) Aldehyde Aldehyde (Electrophile) Aldehyde->Imine Cyclization [4+1] Cycloaddition & Prototropic Shift Imine->Cyclization Isocyanide Attack Isonitrile Isocyanide (R-NC) Isonitrile->Cyclization Product 6-Methoxyimidazo[1,2-a]pyridine Cyclization->Product Aromatization Catalyst Catalyst (Sc(OTf)3 or NH4Cl) Stabilizes Imine Catalyst->Imine

Figure 1: Mechanistic pathway of the GBB reaction emphasizing the Schiff base activation required for isocyanide insertion.

Optimization of Conditions

The following matrix summarizes the performance of various catalytic systems specifically for electron-rich aminopyridines (like 2-amino-5-methoxypyridine).

VariableCondition A (High Throughput)Condition B (Green/Scalable)Condition C (Challenging Substrates)
Catalyst

(5-10 mol%)

(10-20 mol%)

(Catalytic)
Solvent MeOH / DCM (3:1)Ethanol (Abs.)MeOH
Temp/Time MW, 100°C, 30 min60°C, 12-24 hRT, 24-48 h
Yield 85-95%70-85%60-75%
Note Best for library generation.Best for gram-scale/GMP.Use only if acid-labile groups present.

Detailed Protocol: Synthesis of 6-Methoxy-2-phenylimidazo[1,2-a]pyridine-3-amine derivative

Target Molecule: 3-(tert-butylamino)-6-methoxy-2-phenylimidazo[1,2-a]pyridine Scale: 1.0 mmol Method: Microwave-Assisted (Preferred for purity and speed)

Materials
  • Amine: 2-Amino-5-methoxypyridine (1.0 equiv, 124.14 mg)

  • Aldehyde: Benzaldehyde (1.0 equiv, 106 mg)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv, 125 µL)

  • Catalyst: Scandium(III) triflate (

    
    ) (5 mol%, 25 mg)
    
  • Solvent: Methanol (anhydrous, 3 mL)

Step-by-Step Procedure
  • Pre-Complexation (Critical Step):

    • In a 10 mL microwave synthesis vial, dissolve 2-amino-5-methoxypyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in 2 mL of MeOH.

    • Add

      
       (5 mol%).
      
    • Tech Note: Stir at Room Temperature (RT) for 5-10 minutes before adding isocyanide. This promotes Schiff base formation and prevents isocyanide polymerization.

  • Reaction Initiation:

    • Add tert-butyl isocyanide (1.1 mmol) and the remaining 1 mL of MeOH.

    • Seal the vial with a PTFE-lined cap.

  • Microwave Irradiation:

    • Ramp: 2 min to 100°C.

    • Hold: 100°C for 30 minutes.

    • Stirring: High (600 rpm).

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Monitoring:

    • Check via TLC (Eluent: 5% MeOH in DCM). The 2-aminopyridine spot (

      
      ) should disappear. The product will appear as a fluorescent spot under UV (
      
      
      
      ).
    • LCMS Validation: Look for

      
      .
      
  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to dryness.

    • Flash Chromatography: Redissolve residue in minimal DCM. Load onto a silica cartridge (12 g).

    • Gradient: 0%

      
       5% MeOH in DCM over 15 CV (Column Volumes).
      
    • Note: 6-methoxy derivatives can be prone to "tailing" on silica; adding 1%

      
       to the eluent can sharpen peaks.
      
  • Characterization:

    • Isolate the product as a pale yellow solid.

    • Yield Expectation: 88-92% (approx. 260 mg).

Troubleshooting & Validation Workflow

Use this logic flow to diagnose low yields or impurities.

GBB_Troubleshooting Start Low Yield / Impurity? CheckTLC Check TLC: Is Amine remaining? Start->CheckTLC YesAmine Yes: Incomplete Conversion CheckTLC->YesAmine Start Material Visible NoAmine No: Complex Mixture CheckTLC->NoAmine New Spots / Streaking Action1 Increase Temp to 120°C or extend time YesAmine->Action1 Action2 Switch Catalyst: Try HClO4 or AcOH NoAmine->Action2 Action3 Check Aldehyde Purity (Oxidation?) NoAmine->Action3

Figure 2: Troubleshooting decision matrix for GBB reaction optimization.

References

  • Review of GBB Reaction Maturity: Longo, A., et al. (2024).[2][3] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Synthesis & Catalyst Comparison: Evaristo, M., et al. (2020).[4] "A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating." Journal of the Brazilian Chemical Society. [Link]

  • Green Chemistry Approaches (Ammonium Chloride): Gámez-Montaño, R., et al. (2018). "Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides." MDPI Proceedings. [Link]

  • Medicinal Chemistry Applications (Zolpidem Analogues): Boltjes, A., & Dömling, A. (2019). "The Groebke-Blackburn-Bienaymé Reaction."[1][2][3][4][5][6][7] European Journal of Organic Chemistry. [Link]

Sources

Application Note: Functionalization of 3-Amino-6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the derivatization of the 6-methoxyimidazo[1,2-a]pyridin-3-amine scaffold. This specific heterocycle is a privileged pharmacophore in drug discovery, serving as a core for GABA receptor modulators, kinase inhibitors, and anti-infectives.

The 3-amino group is the critical "warhead" for diversification. However, the presence of the 6-methoxy group (an electron-donating group, EDG) significantly alters the electronic landscape of the ring, increasing the nucleophilicity of the amine while simultaneously making the ring system more susceptible to oxidative degradation.

Executive Summary & Strategic Analysis

The 6-methoxyimidazo[1,2-a]pyridin-3-amine (Compound 1 ) represents a unique challenge in functionalization. Unlike simple anilines, the 3-amino group is part of a fused bicyclic system where the bridgehead nitrogen (N4) and the pyridine nitrogen (N1) influence reactivity.

Electronic Considerations
  • Nucleophilicity: The 3-amino group is moderately nucleophilic. However, the 6-methoxy substituent pushes electron density into the ring, enhancing the basicity of the N1 ring nitrogen. This can lead to competitive protonation or functionalization at N1 under acidic conditions.

  • Oxidative Instability: The electron-rich nature of the 6-methoxy scaffold makes the free amine prone to oxidation (turning dark/tarry upon air exposure). Critical Handling Rule: All reactions involving the free amine must be performed under an inert atmosphere (Argon/Nitrogen).

  • Regioselectivity: Electrophilic attack generally favors the exocyclic 3-amino group over the ring carbons (C5/C8), provided the reaction is kinetically controlled.

Functionalization Landscape (Decision Tree)

ReactionLandscape Start 3-Amino-6-methoxy imidazo[1,2-a]pyridine Acylation Amides (R-CO-NH-Ar) Start->Acylation Acid Chlorides/HATU Sulfonylation Sulfonamides (R-SO2-NH-Ar) Start->Sulfonylation Sulfonyl Chlorides Urea Ureas (R-NH-CO-NH-Ar) Start->Urea Isocyanates Sandmeyer Aryl Halides/Nitriles (Ar-X / Ar-CN) Start->Sandmeyer NaNO2/CuX ReductiveAmination Sec./Tert. Amines (R-CH2-NH-Ar) Start->ReductiveAmination Aldehydes/NaBH(OAc)3

Figure 1: Strategic divergence for the functionalization of the 3-amino moiety.[1]

Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Target: Access to peptidomimetics and stable pharmacophores.

Direct acylation is the most reliable transformation. Due to the reduced nucleophilicity of the heteroaryl amine compared to alkyl amines, strong electrophiles or high-efficiency coupling reagents are required.

Reagents:

  • Substrate: 3-Amino-6-methoxyimidazo[1,2-a]pyridine (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or Pyridine (solvent)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Preparation: Purge a reaction vial with Argon. Dissolve the 3-amino substrate in anhydrous DCM (0.1 M concentration).

  • Activation:

    • Method A (Acid Chloride): Add DIPEA to the solution. Cool to 0°C. Dropwise add the acid chloride.

    • Method B (Carboxylic Acid): Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 15 mins, then add the amine solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = M+RCO-1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ).[1][2] Wash organic layer with brine.
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Critical Insight: If the reaction is sluggish, add 10 mol% DMAP (4-dimethylaminopyridine). The 6-methoxy group stabilizes the intermediate acyl-pyridinium species, accelerating the reaction.

Protocol B: Urea/Thiourea Formation

Target: Kinase inhibitors (Type II) and hydrogen-bond donors.

Ureas are classic linkers in kinase inhibitors (e.g., Sorafenib analogs). The reaction with isocyanates is quantitative and rapid.

Reagents:

  • Substrate: 3-Amino-6-methoxyimidazo[1,2-a]pyridine (1.0 equiv)

  • Electrophile: Aryl/Alkyl Isocyanate (1.05 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine in anhydrous THF under Argon.

  • Addition: Add the isocyanate dropwise at RT.

  • Precipitation: In many cases (especially with aryl isocyanates), the urea product precipitates out of the solution within 1 hour.

  • Isolation: Filter the precipitate. Wash with cold

    
     to remove unreacted isocyanate.
    
  • Recrystallization: If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

Troubleshooting: If the amine is oxidized (dark color), the yield drops significantly. Pre-treat the amine solution with activated carbon if impurities are suspected before adding the isocyanate.

Protocol C: Sandmeyer-Type Transformation (Halogenation)

Target: Converting


 to 

for further cross-coupling.

This is a high-value protocol. Converting the amino group to a halide allows the scaffold to be used as an electrophile in Suzuki or Sonogashira couplings, effectively swapping the nitrogen for a carbon framework.

Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution (


).

Reagents:

  • Substrate: 3-Amino-6-methoxyimidazo[1,2-a]pyridine

  • Nitrite Source:

    
     (aqueous) or tert-Butyl Nitrite (organic)
    
  • Halogen Source:

    
    , or 
    
    
    
  • Acid:

    
     (48%) or 
    
    
    
    (conc.)

Step-by-Step Methodology (Bromination):

  • Salt Formation: Suspend the amine in 48% HBr at -5°C.

  • Diazotization: Add an aqueous solution of

    
     (1.2 equiv) dropwise, maintaining temperature 
    
    
    
    . The solution will turn clear/yellow as the diazonium salt forms.
    • Note: The 6-methoxy group makes the ring electron-rich, stabilizing the diazonium intermediate slightly, but it is still thermally unstable.

  • Substitution: Transfer the cold diazonium solution into a stirring solution of

    
     (1.5 equiv) in HBr at RT.
    
  • Evolution: Nitrogen gas evolution will be vigorous. Heat to 60°C for 30 minutes to ensure completion.

  • Workup: Neutralize with

    
     (carefully!) to pH 8. Extract with DCM.
    
  • Yield Expectation: 50–70%. The 6-methoxy group activates the C-3 position, facilitating the radical transfer.

Comparative Data & Selection Guide

FunctionalizationReagent ClassReaction TimeYield (Typical)Key Advantage
Amide Acid Chloride1-2 h85-95%Stable, high diversity
Sulfonamide Sulfonyl Chloride2-4 h70-85%Solubility, metabolic stability
Urea Isocyanate0.5-1 h>90%Precipitates pure (often)
Aryl Halide

2-3 h40-60%Gateway to C-C coupling
N-Aryl (Buchwald)

12-24 h50-75%Biaryl ether mimetics

Grounding & References

The protocols above are synthesized from established heterocyclic chemistry methodologies, specifically adapting the Groebke-Blackburn-Bienaymé (GBB) reaction products and general aminopyridine reactivity.

  • Synthesis of the Scaffold (GBB Reaction): The 3-amino-imidazo[1,2-a]pyridine core is most efficiently accessed via the GBB multicomponent reaction.

    • Source: Régnier, S., et al. "Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides." J. Org.[3][4] Chem.2016 , 81, 10348-10356.[3][4]

  • Sandmeyer & Diazotization Utility: Protocols for converting the 3-amino group to halides are critical for accessing 3-halo derivatives used in further coupling.

    • Source: "Sandmeyer Reaction."[5][6][7] Organic Chemistry Portal.

  • General Functionalization & Biological Relevance: Reviews on the imidazo[1,2-a]pyridine scaffold highlighting the importance of the 3-position for biological activity (e.g., Zolpidem analogs).[8]

    • Source: Al-Qadi, I., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry2025 , 19, 48.

    • [1]

  • C-H Functionalization Context: While this guide focuses on the amine, understanding C-H activation (C3 arylation) provides context for alternative synthetic routes.

    • Source: "Direct arylation of imidazo[1,2-a]pyridine at C-3..." Org.[3][6][7][9][10][11] Lett.2012 , 14, 1688-91.[10]

Final Safety Note

The 6-methoxyimidazo[1,2-a]pyridine derivatives are potential bioactive agents. Treat all intermediates as potentially toxic. The diazonium salts formed in Protocol C are potentially explosive if dried; always keep them in solution and process immediately.

Sources

Preparation of amide derivatives from 6-Methoxyimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Amide Derivatives from 6-Methoxyimidazo[1,2-a]pyridin-3-amine

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for marketed drugs like Zolpidem and Alpidem.[1] The 3-amino derivative, specifically 6-methoxyimidazo[1,2-a]pyridin-3-amine , represents a critical vector for diversification via amide bond formation. However, this specific amine is electronically activated by the 6-methoxy group, making it prone to oxidative degradation and competing side reactions during acylation.

This Application Note provides a robust, field-tested protocol for the preparation of amide derivatives from this scaffold. Unlike standard textbook procedures, this guide addresses the specific stability challenges of the electron-rich 3-amino system and offers a self-validating workflow to ensure high fidelity in library generation.

Chemical Context & Strategy

The Challenge of the 3-Amino Group

The 3-position of the imidazo[1,2-a]pyridine ring is highly nucleophilic. When substituted with an electron-donating methoxy group at the 6-position, the HOMO energy of the system increases.

  • Consequence 1 (Instability): The free amine is susceptible to rapid air oxidation, often turning from a yellow solid to a black tar within hours if left unprotected.

  • Consequence 2 (Reactivity): While highly reactive toward acylating agents, the N1 ring nitrogen is also basic. Acylation protocols must differentiate between the exocyclic amine (desired) and the ring nitrogen (undesired).

Retrosynthetic Logic

To ensure success, we do not treat the amine as a shelf-stable reagent. We recommend a "Generate-and-Trap" strategy or the use of the stable hydrochloride salt form.

G Start 6-Methoxyimidazo [1,2-a]pyridine Nitro 3-Nitro Intermediate Start->Nitro Nitration (HNO3/H2SO4) Amine 3-Amino Intermediate (Unstable) Nitro->Amine Reduction (Fe/NH4Cl or H2/Pd) Salt Amine HCl Salt (Stable Storage) Amine->Salt HCl/Dioxane Amide Target Amide Derivative Amine->Amide Acylation (RCOCl or HATU) Salt->Amine In situ Neutralization

Figure 1: Strategic workflow for handling the unstable 3-amino intermediate. The pathway emphasizes the isolation of the HCl salt or immediate consumption.

Experimental Protocols

Phase 1: Precursor Preparation (The "Hidden" Step)

Note: If you do not have the amine in hand, it must be generated fresh. Commercial sources often degrade during shipping.

Reaction: Nitration followed by Reduction.

  • Nitration: Treat 6-methoxyimidazo[1,2-a]pyridine with conc. HNO3/H2SO4 at 0°C. Quench on ice. Isolate the 3-nitro derivative (Yellow solid).

  • Reduction: Hydrogenation (H2, Pd/C) or Iron-mediated reduction (Fe, NH4Cl, EtOH/H2O).

    • Critical Checkpoint: The reduction is complete when the bright yellow nitro compound turns colorless/pale brown. Do not expose the filtrate to air for prolonged periods.

Phase 2: Amide Coupling Protocols

We present two methods based on the acylating partner.

Method A: Acid Chloride Coupling (For Robust/Reactive Acids) Best for: Building simple diversity libraries (acetyl, benzoyl, sulfonyl).

Reagents:

  • Substrate: 6-Methoxyimidazo[1,2-a]pyridin-3-amine (or its HCl salt).

  • Reagent: Acid Chloride (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv if using salt; 1.2 equiv if free base).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Suspend the Amine HCl salt (1.0 mmol, 200 mg) in DCM (5 mL).

  • Activation: Add DIPEA (2.5 mmol, 435 µL) dropwise at 0°C. Stir for 10 min until the solid dissolves and the solution becomes clear (liberation of free base).

  • Addition: Add the Acid Chloride (1.1 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Monitoring: Eluent 5% MeOH in DCM. The amine (low Rf) should disappear; the amide (higher Rf) appears.

  • Workup: Dilute with DCM (20 mL). Wash with sat. NaHCO3 (10 mL) and Brine (10 mL).

  • Drying: Dry over Na2SO4, filter, and concentrate.

Method B: HATU-Mediated Coupling (For Carboxylic Acids) Best for: Complex acids, chiral centers, or expensive fragments.

Reagents:

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 mins at RT (Solution usually turns yellow).

  • Amine Addition: Add the 6-Methoxyimidazo[1,2-a]pyridin-3-amine (1.0 mmol) (or its salt + remaining DIPEA) to the activated acid mixture.

  • Reaction: Stir at RT for 12–16 hours.

    • Why HATU? It minimizes racemization and works well for electron-rich anilines like this scaffold.

  • Workup (Precipitation Method): Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The amide often precipitates as a solid. Filter and wash with water.[2]

    • Alternative: If no precipitate, extract with EtOAc (3x). Wash organic layer with 5% LiCl (to remove DMF), then NaHCO3.

Purification & Characterization

The 6-methoxy group increases the polarity and basicity of the system. Standard silica chromatography can lead to streaking.

Recommended Purification System:

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM : MeOH (98:2 to 95:5).

  • Additive: 1% Triethylamine (TEA) or 1% NH4OH in the eluent prevents tailing by suppressing the interaction of the imidazole nitrogen with acidic silanols.

Data Summary Table:

ParameterMethod A (Acid Chloride)Method B (HATU)
Reaction Time 2–4 Hours12–16 Hours
Yield (Typical) 85–95%70–85%
Impurity Profile Minimal (HCl salts)Urea byproducts (from HATU)
Scaleability High (Gram scale)Medium (Milligram scale)
Moisture Sensitivity HighModerate

Troubleshooting & Optimization (Expert Insights)

Issue 1: "The reaction turned black and yield is low."

  • Cause: Oxidation of the starting amine before coupling occurred.

  • Solution: Degas all solvents. If using the HCl salt, ensure the base is added after the system is inerted. Add a pinch of Ascorbic Acid during the workup if the product is also sensitive.

Issue 2: "I see two spots on TLC with similar Rf."

  • Cause: Regioisomer formation? Unlikely. More likely, it is the bis-acylated product (acylation at both the exocyclic amine and the ring nitrogen N1).

  • Solution: This happens with highly reactive acid chlorides (e.g., acetyl chloride). Use exactly 1.0–1.1 equivalents. If the bis-acyl forms, treat the crude with dilute NaOH/MeOH for 30 mins; the N1-acyl group is labile and will hydrolyze, leaving the desired amide intact.

Issue 3: "Product is stuck on the column."

  • Cause: The imidazole ring is protonated by silica.

  • Solution: Switch to Alumina (Neutral) or use the TEA additive described above.

Mechanism & Decision Tree

DecisionTree Start Select Coupling Strategy Q1 Is the Acid commercially available as a Chloride? Start->Q1 MethodA Method A: Acid Chloride (Fast, High Yield) Q1->MethodA Yes Q2 Is the Acid sensitive to racemization? Q1->Q2 No MethodB Method B: HATU/DMF (Mild, Generic) Q2->MethodB No/Unknown MethodC Method C: Mixed Anhydride (IBCF/NMM) Q2->MethodC Yes (Strict)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate availability and sensitivity.

References

  • Synthesis of 3-aminoimidazo[1,2-a]pyridines (GBB Reaction)

    • Bienaymé, H., & Bouzid, K. (1998). A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines.[3][4][5][6] Tetrahedron Letters, 39(19), 2735-2738. Link

    • Note: While GBB is common, it typically yields secondary amines. The nitration/reduction route is preferred for primary amines.
  • Nitration/Reduction Route (Primary Amine Synthesis)

    • Liao, Y., et al. (2014). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 89, 29-39. Link

    • Provides the foundational method for gener
  • Amide Coupling on Heterocycles

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Biological Relevance of 6-Methoxyimidazo[1,2-a]pyridines

    • Enguehard-Gueiffier, C., et al. (2006). Synthesis and biological activity of 6-substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aminoimidazo[1,2-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-aminoimidazo[1,2-a]pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges encountered during the synthesis of this important class of molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

The 3-aminoimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its synthesis, often achieved through powerful multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can sometimes yield a mixture of the desired product, unreacted starting materials, and various side products.[1] Effective purification is therefore a critical step to ensure the integrity of downstream applications.

This guide is structured to provide practical, actionable advice in a question-and-answer format, addressing the specific issues you are likely to encounter.

Purification Strategy Overview

The selection of an appropriate purification strategy is paramount. The basic nature of the 3-aminoimidazo[1,2-a]pyridine core dictates many of the considerations for its purification. The workflow below provides a general decision-making framework.

Purification_Workflow start Crude Reaction Mixture acid_base Acid-Base Extraction (Liquid-Liquid) start->acid_base  Initial bulk purification  of basic product chromatography Column Chromatography (Flash or Preparative HPLC) start->chromatography  Direct purification of  complex mixtures acid_base->chromatography  Further purification of  isomers or closely  related impurities recrystallization Recrystallization acid_base->recrystallization  Final polishing of  solid product chromatography->recrystallization  Final polishing of  solid product pure_product Pure 3-Aminoimidazo[1,2-a]pyridine chromatography->pure_product recrystallization->pure_product

Caption: A general workflow for the purification of 3-aminoimidazo[1,2-a]pyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-aminoimidazo[1,2-a]pyridine intermediates?

A1: The three most common and effective purification methods for this class of compounds are:

  • Flash Column Chromatography: This is the most versatile technique, capable of separating compounds with a wide range of polarities.[1]

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity, especially as a final polishing step.[1]

  • Acid-Base Extraction: This classical liquid-liquid extraction technique is particularly well-suited for separating basic compounds like 3-aminoimidazo[1,2-a]pyridines from neutral or acidic impurities.

Q2: My 3-aminoimidazo[1,2-a]pyridine streaks badly on a silica gel TLC plate. What causes this and how can I fix it?

A2: Streaking, or tailing, is a very common issue when dealing with basic compounds on acidic silica gel. The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.

To mitigate this, you can add a small amount of a basic modifier to your mobile phase. This "competing base" will interact with the active sites on the silica, preventing your compound from binding too strongly.

  • Triethylamine (TEA): Add 0.1-1% TEA to your eluent.

  • Ammonia: A solution of 7N ammonia in methanol can be used as a stock solution and added to your mobile phase (typically 1-10%).

Q3: What are the typical impurities I should expect from a Groebke-Blackburn-Bienaymé (GBB) reaction?

A3: The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][3] However, like any chemical reaction, it can produce byproducts. Common impurities to look out for include:

  • Unreacted Starting Materials: 2-aminopyridine, the aldehyde, and the isocyanide.

  • Schiff Base Intermediate: The condensation product of the 2-aminopyridine and the aldehyde. This is often the most significant side product.

  • Isocyanide-derived Impurities: Isocyanides can sometimes undergo self-polymerization or other side reactions, especially if they are not of high purity.

Troubleshooting Guides

Flash Column Chromatography
Problem Potential Cause Solution & Scientific Rationale
Product streaks or tails on the column Strong interaction between the basic 3-amino group and acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or ammonia (as a methanolic solution) to the eluent. The modifier neutralizes the acidic sites on the silica, leading to more symmetrical peak shapes.
Poor separation of product and impurities The chosen solvent system has insufficient selectivity.Try a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol system. The change in solvent properties can alter the interactions of your compounds with the stationary phase, improving resolution.
Product does not elute from the column The compound is too polar for the chosen eluent system and is irreversibly adsorbed onto the silica.Drastically increase the polarity of the mobile phase. A gradient up to 10-20% methanol in dichloromethane is often effective. If the compound is still retained, consider using a different stationary phase like alumina (neutral or basic) or reversed-phase silica.
Low recovery of the product The compound may be partially degrading on the acidic silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If degradation is observed, use a less acidic stationary phase or consider a different purification method like recrystallization or acid-base extraction.
Recrystallization
Problem Potential Cause Solution & Scientific Rationale
Product "oils out" instead of crystallizing The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent. Impurities can also inhibit crystallization.* Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for the crystal lattice to form correctly. * Add more solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to redissolve the oil, then cool slowly. * Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth. * Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization.
No crystals form upon cooling The solution is not saturated; too much solvent was used.* Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again. * Add an anti-solvent: If you are using a solvent in which your compound is highly soluble, you can slowly add a solvent in which it is poorly soluble (an "anti-solvent") until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.
Low recovery of the product The compound has significant solubility in the cold solvent.* Cool to a lower temperature: Use an ice-salt bath or a freezer to further decrease the solubility of your compound. * Choose a different solvent: Screen for a solvent in which your compound has lower solubility at low temperatures.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a 3-Aminoimidazo[1,2-a]pyridine Derivative

This protocol is a general guideline and should be optimized for your specific compound.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems. Good starting points include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
  • For basic compounds, it is often beneficial to add 0.1-1% triethylamine to the eluent.
  • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and good separation from major impurities.

2. Column Packing:

  • Select a column of appropriate size for the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Pack the column with silica gel as a slurry in the initial, least polar eluent.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
  • If the product is not very soluble, it can be "dry loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial solvent system.
  • Gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column.
  • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 3-aminoimidazo[1,2-a]pyridine.
Protocol 2: Recrystallization of a 3-Aminoimidazo[1,2-a]pyridine Derivative

1. Solvent Selection:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.
  • Add a few drops of different solvents to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.
  • Heat the test tubes that showed poor solubility. A good recrystallization solvent will dissolve your compound when hot.
  • Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will result in the formation of a significant amount of crystals. Common solvents for 3-aminoimidazo[1,2-a]pyridines include ethanol, isopropanol, and mixtures like ethyl acetate/hexanes.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Acid-Base Extraction for the Purification of a 3-Aminoimidazo[1,2-a]pyridine

The basicity of the 3-aminoimidazo[1,2-a]pyridine core allows for its separation from neutral or acidic impurities. The pKa of the exocyclic amino group is expected to be in the range of other aromatic amines, while the pyridine nitrogen is also basic. A measured pKa of a piperidine-substituted imidazo[1,2-a]pyridine was found to be 9.3, indicating significant basicity.[4]

1. Dissolution:

  • Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

2. Acidic Wash (Extraction of the Basic Product):

  • Transfer the organic solution to a separatory funnel.
  • Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).
  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.
  • Allow the layers to separate. The protonated 3-aminoimidazo[1,2-a]pyridine salt will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate).
  • Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery of the product.

3. Neutralization and Back-Extraction:

  • Cool the combined acidic aqueous extracts in an ice bath.
  • Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).
  • The neutral 3-aminoimidazo[1,2-a]pyridine should precipitate if it is insoluble in water. If so, it can be collected by vacuum filtration.
  • If the product is soluble in water or "oils out," extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).

4. Drying and Solvent Removal:

  • Combine the organic extracts from the back-extraction.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 3-aminoimidazo[1,2-a]pyridine.

Data Tables for Quick Reference

Table 1: Common TLC Solvent Systems for 3-Aminoimidazo[1,2-a]pyridine Derivatives
Solvent System (v/v)Typical Rf RangeNotes
Dichloromethane / Ethyl Acetate (7:3)0.3 - 0.6A good starting point for many derivatives.[1]
Dichloromethane / Ethyl Acetate (6:4)0.4 - 0.7For more polar analogues.[1]
Hexane / Ethyl Acetate (1:1)0.2 - 0.5A common system for less polar derivatives.
Dichloromethane / Methanol (95:5)0.3 - 0.6Effective for more polar compounds.
Dichloromethane / Methanol + 1% TEA0.3 - 0.6The addition of triethylamine helps to reduce tailing.

Note: Rf values are highly dependent on the specific substitution pattern of the molecule.

Table 2: Recrystallization Solvent Selection Guide
Compound PolarityRecommended SolventsComments
Low to Medium Ethanol, Isopropanol, Ethyl Acetate/HexanesEthanol is a very common and effective solvent for many imidazo[1,2-a]pyridine derivatives.[1]
Medium to High Ethanol/Water, MethanolThe addition of water as an anti-solvent to an ethanol solution can be effective for more polar compounds.
High Acetonitrile, Methanol/WaterPurification of highly polar derivatives may be challenging by recrystallization alone and may require prior chromatographic purification.

Conclusion

The purification of 3-aminoimidazo[1,2-a]pyridine intermediates is a critical step in the synthesis of many potential therapeutic agents. By understanding the chemical properties of this basic heterocyclic system and applying the principles of chromatography, recrystallization, and acid-base extraction, researchers can effectively isolate and purify these valuable compounds. This guide provides a foundation for troubleshooting common issues and developing robust purification protocols. Remember that each derivative will have unique properties, and optimization of these methods is key to success.

References

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • The Groebke-Blackburn-Bienayme Reaction. European Journal of Organic Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • 3-Aminoimidazo(1,2-a)pyridine. PubChem. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) synthesis of imidazopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Navigating Common Side Reactions

The GBB reaction, while elegant and efficient, is not without its potential pitfalls. Understanding and anticipating these side reactions is key to a successful synthesis. This section provides a detailed, question-and-answer-based approach to tackling the most common issues.

Problem 1: Low or No Yield of the Desired Imidazopyridine

Q: My GBB reaction is giving a low yield or no product at all. What are the likely causes and how can I fix it?

A: Low or no yield in a GBB reaction can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Imine Formation: The GBB reaction begins with the formation of a Schiff base (imine) from the aminopyridine and the aldehyde.[1] This equilibrium can be unfavorable, especially with less reactive starting materials.

    • Solution:

      • Use of a Dehydrating Agent: To drive the equilibrium towards the imine, consider adding a dehydrating agent like trimethyl orthoformate.[2]

      • Pre-formation of the Imine: In some cases, pre-forming the imine before the addition of the isocyanide can improve yields. This involves reacting the aminopyridine and aldehyde separately, often with azeotropic removal of water, before proceeding with the GBB reaction.

  • Catalyst Inactivity or Inappropriateness: The choice and concentration of the acid catalyst are critical. Both Lewis and Brønsted acids can be used, and their effectiveness can vary depending on the substrates.[1][3]

    • Solution:

      • Catalyst Screening: If you are using a standard catalyst like scandium triflate (Sc(OTf)₃) or p-toluenesulfonic acid (PTSA) without success, consider screening other catalysts. For instance, some reactions may benefit from a stronger Lewis acid like ytterbium triflate (Yb(OTf)₃) or a milder Brønsted acid like ammonium chloride (NH₄Cl).[4][5]

      • Catalyst Loading: Ensure you are using the correct catalyst loading, typically ranging from 5 to 20 mol%.

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in the GBB reaction, influencing reactant solubility and the stability of intermediates.[4]

    • Solution:

      • Solvent Screening: While alcohols like methanol and ethanol are common, they can sometimes participate in side reactions.[6] Consider screening other solvents such as acetonitrile, dichloromethane (DCM), or even solvent-free conditions.[2] For particularly challenging reactions, the less nucleophilic solvent 2,2,2-trifluoroethanol (TFE) can be beneficial.[7]

  • Reaction Temperature and Time: The GBB reaction can be sensitive to temperature.

    • Solution:

      • Temperature Optimization: If the reaction is sluggish at room temperature, gentle heating may be required. Conversely, if side reactions are prevalent, running the reaction at a lower temperature might be beneficial. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[4][8]

      • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.

Problem 2: Formation of Ugi-type Side Products

Q: I am observing a significant amount of a side product that appears to be an open-chain Ugi-type adduct, especially when using aliphatic aldehydes. Why is this happening and how can I promote the desired GBB cyclization?

A: The formation of Ugi-type products is a known side reaction in GBB synthesis, particularly when using aliphatic aldehydes.[7] This occurs when the reaction follows a different pathway after the formation of the nitrilium intermediate.

Understanding the Competing Pathways:

In the desired GBB pathway, the nitrilium intermediate undergoes an intramolecular cyclization with the pyridine nitrogen to form the fused imidazopyridine ring. However, in the competing Ugi pathway, an external nucleophile (if present) or a rearrangement can lead to an open-chain product.

DOT Diagram: GBB vs. Ugi Pathway

GBB_vs_Ugi cluster_main Reaction Pathways cluster_GBB GBB Pathway cluster_Ugi Ugi Pathway Imine Imine Intermediate Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide GBB_Product Imidazopyridine (Desired Product) Nitrilium->GBB_Product Intramolecular Cyclization Ugi_Product Ugi-type Adduct (Side Product) Nitrilium->Ugi_Product External Nucleophile Attack or Rearrangement

Caption: Competing GBB and Ugi reaction pathways from the common nitrilium intermediate.

Troubleshooting Strategies:

  • Catalyst Choice: The nature of the acid catalyst can influence the reaction pathway.

    • Brønsted vs. Lewis Acids: While both can catalyze the GBB reaction, Brønsted acids like PTSA or trifluoroacetic acid (TFA) may sometimes favor the GBB pathway over the Ugi pathway, particularly with aliphatic aldehydes. It is hypothesized that the protonated intermediate is more conformationally disposed to intramolecular cyclization.

    • Experiment: If you are using a Lewis acid like Sc(OTf)₃ and observing Ugi products, try switching to a Brønsted acid catalyst.

  • Solvent Effects: The solvent can influence the stability of the intermediates and the rate of the competing pathways.

    • Less Nucleophilic Solvents: Using a less nucleophilic solvent like 2,2,2-trifluoroethanol (TFE) can disfavor the Ugi pathway, especially if solvent molecules are acting as the external nucleophile.[7]

    • Protocol for GBB Reaction in TFE:

      • To a solution of the aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in TFE, add the acid catalyst (e.g., 10 mol% Sc(OTf)₃).

      • Stir the mixture at room temperature for 10-15 minutes.

      • Add the isocyanide (1.1 equiv) dropwise.

      • Monitor the reaction by TLC or LC-MS until completion.

      • Work-up typically involves dilution with a suitable organic solvent and washing with an aqueous basic solution to remove the TFE and catalyst.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired intramolecular cyclization by slowing down competing intermolecular reactions.

Problem 3: Accumulation of Unreacted Schiff Base

Q: My reaction stalls, and I observe a significant amount of the Schiff base intermediate. Why is the reaction not proceeding to the final product?

A: The accumulation of the Schiff base intermediate can occur for a few reasons, primarily related to the nucleophilicity of the reactants and the stability of the intermediate.

Causality and Solutions:

  • Electron-Poor Aminopyridines: Aminopyridines with electron-withdrawing groups are less nucleophilic, which can slow down the initial imine formation and subsequent cyclization. The resulting Schiff base may also be more stable and less prone to react further.[6]

    • Solution:

      • Stronger Acid Catalysis: Employing a stronger Lewis acid or a higher catalyst loading can help to activate the Schiff base for the subsequent nucleophilic attack by the isocyanide.

      • Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.

  • Sterically Hindered Reactants: Steric hindrance around the aldehyde or the aminopyridine can also lead to a stable, unreactive Schiff base.

    • Solution:

      • Prolonged Reaction Times and Higher Temperatures: These reactions may simply require more forcing conditions to overcome the steric barriers.

      • Microwave Irradiation: As mentioned earlier, microwave heating can be particularly effective in these cases.

Schiff_Base_Troubleshooting

Sources

Technical Support Center: Solubility Enhancement of 6-Methoxyimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Solubility Optimization for 6-Methoxyimidazo[1,2-a]pyridine Derivatives Audience: Medicinal Chemists, Formulation Scientists

Introduction: The "Brick Dust" Challenge

You are likely accessing this guide because your lead compound—containing the 6-methoxyimidazo[1,2-a]pyridine core—is exhibiting BCS Class II (low solubility, high permeability) or Class IV behavior.

While the imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in marketed drugs like Zolpidem (GABAergic) and Soraprazan (P-CAB), the 6-methoxy substitution often exacerbates crystal lattice energy. The planar, aromatic nature of this core facilitates strong


-

stacking, leading to high melting points and poor aqueous solubility.

This guide provides a self-validating troubleshooting workflow to overcome these barriers, moving from molecular modification to solid-state engineering.

Module 1: pH-Dependent Solubility & Salt Selection

The Science: Exploiting the N1 Nitrogen

The imidazo[1,2-a]pyridine core is a weak base. The bridgehead nitrogen (N1) is the primary protonation site.

  • Core pKa: Unsubstituted imidazo[1,2-a]pyridine has a pKa

    
     5.6.
    
  • Substituent Effect: The 6-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density at the ring, typically shifting the pKa slightly higher (approx. 6.0–6.5).

Implication: These drugs exhibit pH-dependent solubility . They are soluble in gastric fluid (pH 1.2) but risk precipitation in the intestinal environment (pH 6.8).

Troubleshooting Protocol: The "Delta pKa" Rule

Issue: "My compound dissolves in 0.1N HCl but precipitates immediately in phosphate buffer pH 7.4."

Solution: You must select a counterion that maintains a stable salt species in the solid state and potentially delays precipitation in vivo.

Step-by-Step Salt Screening Protocol:

  • Calculate

    
    pKa: 
    
    
    
    .
    • Target

      
      pKa 
      
      
      
      for stable salt formation.
    • Since your drug pKa

      
       6.0, choose strong acids (pKa 
      
      
      
      ).
  • Counterion Candidates:

    • Tier 1 (Strong Acids): Hydrochloric acid, Methanesulfonic acid (Mesylate), Sulfuric acid.

    • Tier 2 (Intermediate): Tartaric acid (may form cocrystals instead of salts if

      
      pKa is borderline).
      
  • Experimental Screen:

    • Dissolve free base in acetone or ethanol (warm if necessary).

    • Add acid (1.05 equivalents) slowly.

    • Cool slowly to 4°C. Rapid cooling yields amorphous material; slow cooling yields crystalline salts.

Decision Logic (DOT Diagram):

SaltSelection Start Start: 6-Methoxy Compound (pKa ~ 6.0) CheckSol Is Intrinsic Solubility < 10 µg/mL? Start->CheckSol CalcDelta Calculate Delta pKa (pKa_base - pKa_acid) CheckSol->CalcDelta Yes Decision1 Delta pKa > 3? CalcDelta->Decision1 SaltRoute Form Salt (HCl, Mesylate) Decision1->SaltRoute Yes CocrystalRoute Form Cocrystal (Carboxylic Acids) Decision1->CocrystalRoute No (Delta < 3) Precipitation Precipitation in FaSSIF? SaltRoute->Precipitation ASD Switch to Amorphous Solid Dispersion (ASD) Precipitation->ASD Yes (Common Ion Effect)

Caption: Decision tree for selecting between Salt Formation, Cocrystallization, and Amorphous Solid Dispersion based on pKa and biorelevant stability.

Module 2: Cyclodextrin Complexation

The Science: Host-Guest Fit

The 6-methoxyimidazo[1,2-a]pyridine core is planar and hydrophobic. It fits well into the cavity of


-Cyclodextrin (

-CD)
derivatives.
  • Mechanism: The hydrophobic aromatic core enters the CD cavity, displacing high-energy water molecules. The methoxy group may protrude or anchor depending on the derivative.

  • Recommended CD: Sulfobutylether-

    
    -CD (SBE-
    
    
    
    -CD)
    or Hydroxypropyl-
    
    
    -CD (HP-
    
    
    -CD)
    . Avoid native
    
    
    -CD for parenteral use due to nephrotoxicity.
Troubleshooting Protocol: Phase Solubility Study

Issue: "I added cyclodextrin, but solubility didn't improve linearly."

Diagnostic Steps:

  • Prepare Media: Water or Phosphate buffer (pH 7.4). Note: Ionized drugs (pH < pKa) complex poorly. Ensure pH > 6.0 for this test to measure affinity of the neutral species.

  • Concentration Gradient: Prepare CD solutions at 0, 5, 10, 20, and 40 mM.

  • Equilibration: Add excess drug. Shake for 48 hours at 25°C. Filter (0.45 µm).

  • Analysis: HPLC-UV detection (Imidazo[1,2-a]pyridines fluoresce; UV at ~254–300 nm is robust).

  • Data Interpretation: Plot [Drug] vs. [CD].

    • A_L Type (Linear): 1:1 complex.[1] Ideal.

    • A_P Type (Positive deviation): 1:2 complex or solubilization by aggregates.

    • B Type (Plateau): Formation of insoluble complex (rare with SBE-

      
      -CD).
      

Key Metric: Calculate the Stability Constant (


).


  • If

    
    : Interaction is too weak. Switch to ASD.
    
  • If

    
    : Release in vivo might be retarded.
    

Module 3: Amorphous Solid Dispersions (ASD)

If salts precipitate due to the "Common Ion Effect" (e.g., HCl salt crashing out in the stomach due to high Cl⁻ concentration) or if the melting point is extremely high (>200°C), ASD is the gold standard.

Polymer Selection Guide

For 6-methoxyimidazo[1,2-a]pyridine derivatives, hydrogen bonding is key.

  • HPMCAS (Hypromellose Acetate Succinate): Best for maintaining supersaturation in the intestine. The acidic succinate groups interact with the basic N1 of the pyridine, preventing crystallization.

  • PVP/VA (Copovidone): Good general solubilizer but less protection against precipitation at neutral pH compared to HPMCAS.

Summary of Physicochemical Data

ParameterValue / CharacteristicImplication for Formulation
Core pKa ~5.6 – 6.5 (Basic)Soluble in stomach; precipitates in intestine.
LogP Typically 2.5 – 4.0High permeability; solubility limited.
Melting Point Often > 150°CHigh lattice energy; "Brick Dust".
UV Max ~230 nm, ~280-300 nmEasy HPLC detection.
Donor/Acceptor N1 (Acceptor), NH (if amide)Good candidate for H-bond stabilizing polymers (HPMCAS).

FAQ: Common Experimental Issues

Q1: My HCl salt is hygroscopic and turns into a gum. What went wrong? A: HCl salts of weak bases can be hygroscopic. The small counterion allows water entry into the lattice.

  • Fix: Switch to a larger counterion like Mesylate or Tosylate . These pack better with the planar aromatic rings, often yielding non-hygroscopic crystals.

Q2: Can I use cosolvents for IV formulation? A: Yes. The imidazo[1,2-a]pyridine core is highly soluble in PEG 400 and Propylene Glycol .

  • Limit: Keep PEG 400 < 30% v/v to avoid hemolysis. If solubility is still low, combine with 10% HP-

    
    -CD.
    

Q3: The compound degrades during salt formation. Why? A: The 6-methoxy group can be labile under strong acidic conditions (demethylation) or high heat, especially if strong mineral acids (H₂SO₄) are used.

  • Fix: Use milder acids (Maleic, Fumaric) and keep temperatures below 50°C.

References

  • Bagdi, A. K., et al. (2015).[2] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[2] Link

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines.[3][4][5][6] Mini Reviews in Medicinal Chemistry. Link

  • Goel, R., et al. (2015).[2] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade.Link

  • Perlovich, G. L., et al. (2013). Thermodynamic aspects of solubility and partitioning of biologically active compounds: Imidazo[1,2-a]pyridine derivatives. Journal of Chemical Thermodynamics. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][7][8] Advanced Drug Delivery Reviews. Link

Sources

Troubleshooting cyclization failure in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed to assist you in troubleshooting common issues encountered during the critical cyclization step of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.[1][2]

This resource provides in-depth, experience-driven advice to help you navigate the complexities of this synthesis and achieve your desired outcomes.

Troubleshooting Cyclization Failure: A Symptom-Based Approach

Cyclization failure in imidazo[1,2-a]pyridine synthesis can manifest in several ways. This section is organized by common observational symptoms to help you quickly identify and resolve the underlying issues.

Issue 1: No Product Formation or Very Low Yield

Question: I've followed the protocol, but I'm not seeing any of my desired imidazo[1,2-a]pyridine product by TLC or LC-MS. What are the most likely causes and how can I fix this?

Answer:

The complete absence of product is a strong indicator of a fundamental problem with your starting materials, reaction setup, or the chosen reaction conditions. Here's a breakdown of potential causes and troubleshooting steps:

  • Starting Material Purity and Integrity: The quality of your starting materials is paramount. Impurities can significantly hinder or completely stop a reaction.[3][4]

    • 2-Aminopyridine Derivatives: Ensure the 2-aminopyridine is pure and dry. The presence of moisture can interfere with the initial condensation step.

    • α-Haloketones (for Tschitschibabin/Ortoleva-King type reactions): These reagents can be lachrymatory and unstable. It's crucial to use fresh or properly stored α-haloketones. Consider synthesizing them fresh if there's any doubt about their quality.[5]

    • Aldehydes and Isocyanides (for Groebke-Blackburn-Bienaymé reactions): Aldehydes can oxidize to carboxylic acids, and isocyanides can be sensitive to moisture and acidic conditions.[6] Verify the purity of these reagents before use.

  • Reaction Conditions:

    • Temperature: Many imidazo[1,2-a]pyridine syntheses require elevated temperatures to drive the cyclization.[7] If you are running the reaction at room temperature, a gentle increase in heat might be necessary. Conversely, some reactions are sensitive to high temperatures, which can lead to decomposition. Microwave-assisted synthesis can often provide rapid and uniform heating, leading to higher yields in shorter times.[8][9]

    • Solvent: The choice of solvent is critical. While some modern syntheses are performed solvent-free, many traditional methods rely on specific solvents to facilitate the reaction.[10][11] For instance, polar aprotic solvents like DMF or DMSO can be effective.[1] However, for Groebke-Blackburn-Bienaymé reactions, polar protic solvents like methanol or ethanol are often preferred.[12]

    • Atmosphere: Some reactions, particularly those involving catalysts susceptible to oxidation, may require an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Issues (if applicable):

    • Catalyst Activity: If your synthesis requires a catalyst (e.g., Lewis acids like FeCl3 or copper salts), ensure it is active.[13][14] Catalysts can degrade over time or become poisoned by impurities.

    • Catalyst Loading: Using too little catalyst may result in a sluggish or incomplete reaction. Conversely, an excess of catalyst can sometimes lead to side reactions.

Troubleshooting Workflow:

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde + Isocyanide Imine Imine Formation Reactants->Imine Condensation Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Isocyanide Attack Cyclization Intramolecular Cyclization Nitrilium->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Tautomerization

Mechanism of the Groebke-Blackburn-Bienaymé reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave synthesis for my imidazo[1,2-a]pyridine preparation?

A1: Absolutely. Microwave-assisted synthesis is a well-established and highly effective method for preparing imidazo[1,2-a]pyridines. It often leads to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. [2][8][9]

Q2: My reaction is very slow. What can I do to speed it up?

A2: To accelerate a slow reaction, you can try several approaches:

  • Increase the reaction temperature.

  • Consider using microwave irradiation. [9]

  • If applicable, increase the catalyst loading.

  • Ensure your solvent is appropriate for the reaction; in some cases, a more polar solvent can increase the reaction rate.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A3: Yes, there has been a significant focus on developing greener synthetic routes. These include:

  • Solvent-free reactions: Many syntheses can be performed neat, eliminating the need for hazardous solvents. [10][11]

  • Water as a solvent: Some protocols have been successfully developed using water as a green solvent. [2]

  • Catalyst-free conditions: A number of methods have been reported that proceed efficiently without the need for a catalyst. [7]

Q4: How do I choose the right synthetic method for my target imidazo[1,2-a]pyridine?

A4: The best method depends on the specific substitution pattern of your target molecule.

  • For 2-substituted imidazo[1,2-a]pyridines, the Tschitschibabin reaction or similar condensations with α-haloketones are common. [13]

  • For 3-substituted or 2,3-disubstituted derivatives, multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction are very powerful. [1][15]

  • Review articles can provide a comprehensive overview of the available synthetic strategies. [16][17]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [10]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (3 mL)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

Instrumentation:

  • Microwave Synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add ethanol (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol.

Protocol 2: General Procedure for a Groebke-Blackburn-Bienaymé Three-Component Reaction [10]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (4 mL)

  • Scandium(III) triflate (10 mol%)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

Instrumentation:

  • Microwave Synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).

  • Add methanol (4 mL) and a magnetic stirrer bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10-20 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.

References

  • Zhu, D.-J., et al. A groundbreaking method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines. ResearchGate. [Link]

  • Santra, S., et al. An efficient and straightforward method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines via a cascade reaction that combines nitroolefins with 2-aminopyridines. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Semantic Scholar. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Semantic Scholar. [Link]

  • Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction. Thieme. [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Research Square. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • The Ortoleva-King reaction (1900). ResearchGate. [Link]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. PMC. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing. [Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. [Link]

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. PubMed. [Link]

  • Drug Substance Starting Material Selection. Pharmaceutical Technology. [Link]

  • A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. [Link]

  • Purity determination of the starting materials used in the synthesis of pharmaceutical substances. ResearchGate. [Link]

Sources

Technical Support Center: 3-Aminoimidazo[1,2-a]pyridine Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-3AP-PREV

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Mechanism

The Issue: Researchers frequently report that 3-aminoimidazo[1,2-a]pyridine derivatives "turn to tar" or "oil out black" during concentration or storage.

The Cause: The instability arises from the high electron density at the C3-amino position . The imidazo[1,2-a]pyridine core is electron-rich (excess


-electrons). The exocyclic amine at C3 pushes the HOMO (Highest Occupied Molecular Orbital) energy level up, making the molecule an aggressive nucleophile and highly susceptible to Single Electron Transfer (SET)  oxidation by atmospheric oxygen.

The Result:

  • Radical Cation Formation: Air oxidizes the amine to a radical cation.

  • Dimerization: Two radical cations couple to form azo-dimers or hydrazine-linked oligomers.

  • Polymerization: These intermediates cross-link, resulting in the characteristic black, insoluble tar.

Troubleshooting Guide (Symptom-Based)

Symptom A: "My reaction mixture turned black during the GBB workup."

Diagnosis: Oxidative polymerization catalyzed by trace metals or light during the Groebke-Blackburn-Bienaymé (GBB) workup. Immediate Action:

  • Check Catalyst: If using Cu-catalysis (less common for GBB, but used in post-functionalization), quench immediately with a chelator (EDTA or aqueous

    
    ). Copper is a potent oxidation catalyst for these amines.
    
  • Limit Light: These derivatives are photolabile. Wrap flasks in aluminum foil immediately.

  • Degas Solvents: The workup solvents (DCM/EtOAc) contain dissolved oxygen. Sparge them with Argon/Nitrogen before extraction.

Symptom B: "I lost 50% of my mass on the silica column."

Diagnosis: On-column oxidation. Silica gel is slightly acidic (


) and porous, creating a high-surface-area environment that promotes oxidative degradation of electron-rich amines.
Corrective Protocol: 
  • Pre-treat Silica: Slurry the silica in Hexanes containing 1-2% Triethylamine (

    
    ) before loading the column. This neutralizes acidic sites.
    
  • Switch Stationary Phase: Use Basic Alumina (Activity Grade III) instead of silica. It is far gentler on basic, electron-rich heterocycles.

  • Speed: Flash chromatography must be fast. Do not leave the compound on the column overnight.

Symptom C: "The NMR looks clean, but the sample turned brown overnight in the freezer."

Diagnosis: Free-base instability. The free amine form is kinetically unstable even at


.
Permanent Fix:  Convert to a salt immediately (See Protocol 1 below).

Standard Operating Procedures (SOPs)

Protocol 1: The "Carbonite Freeze" (Salt Stabilization)

The only reliable way to store 3-aminoimidazo[1,2-a]pyridines is to protonate the amine, lowering the HOMO energy and preventing oxidation.

Reagents:

  • Crude/Purified Free Base

  • 
     (4M in Dioxane) or Fumaric Acid (for gentler crystallization)
    
  • Diethyl Ether (

    
    ) or MTBE (degassed)
    

Steps:

  • Dissolve the free base in a minimum amount of degassed dry DCM or MeOH.

  • Cool to

    
     under 
    
    
    
    .
  • Dropwise add 1.1 equivalents of HCl in Dioxane .

    • Note: Avoid aqueous HCl if possible to prevent hydrolysis of any labile imine intermediates.

  • Precipitate usually forms immediately. Dilute with excess

    
     to complete precipitation.
    
  • Filter under inert atmosphere (Schlenk filtration recommended).

  • Dry precipitate under high vacuum. Store the HCl salt.

Protocol 2: The "Rescue" Wash (For Darkened Samples)

If your sample has already started to darken, you can often rescue the monomer.

  • Dissolve the dark oil in degassed DCM .

  • Wash with a 10% Sodium Dithionite (

    
    )  aqueous solution. Dithionite is a reducing agent that can quench radical species.
    
  • Separate layers, dry organic phase over

    
    .
    
  • Immediately proceed to Protocol 1 (Salt Formation).

Visualizing the Instability

Diagram 1: The Oxidation Cascade

This diagram illustrates why the free base degrades and how acid blocks the pathway.

OxidationPath FreeBase Free Base (High HOMO) Salt Ammonium Salt (Stable) FreeBase->Salt Protonation Radical Radical Cation (Reactive) FreeBase->Radical SET Oxidation Acid Add HCl/Acid Acid->Salt Dimer Azo-Dimer (Impurity) Radical->Dimer Coupling Oxygen O2 / Light Oxygen->Radical Polymer Black Tar (Polymer) Dimer->Polymer Aggregation

Caption: The free base is vulnerable to Single Electron Transfer (SET) oxidation. Protonation (green path) removes the lone pair availability, effectively "locking" the molecule against degradation.

Diagram 2: Decision Tree for Handling

HandlingWorkflow Start Start: Crude Reaction Mix CheckColor Is it turning black? Start->CheckColor YesBlack Action: Add Na2S2O4 wash + Degas Solvents CheckColor->YesBlack Yes NoBlack Proceed to Workup CheckColor->NoBlack No Purification Purification Method? YesBlack->Purification NoBlack->Purification Silica Silica Gel Purification->Silica Alumina Basic Alumina Purification->Alumina SilicaFix MUST add 1% Et3N to eluent Silica->SilicaFix Required Storage Storage Form? Alumina->Storage SilicaFix->Storage FreeBaseStore Free Base (Risk of Tar) Storage->FreeBaseStore Short Term (<24h) SaltStore HCl/Fumarate Salt (Stable) Storage->SaltStore Long Term

Caption: Operational workflow to minimize oxidative stress during purification and storage.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for storage? A: Avoid if possible. While DMSO is a good solvent, it is hygroscopic and can act as a mild oxidant under certain conditions (Swern-type mechanisms, though rare without activators). More importantly, removing DMSO requires heat or high vacuum, both of which stress the molecule. Store as a solid salt.

Q: My LCMS shows a peak at [M-1] or [2M-2]. What is this? A: This is a classic artifact of oxidation.

  • [M-1]: Likely the radical cation or an imine intermediate formed in the source.

  • [2M-2]: This is the azo-dimer formed by the coupling of two amine units minus two protons. It confirms oxidative dimerization is occurring.

Q: Does the substituent at C2 matter? A: Yes. Electron-Withdrawing Groups (EWGs) at the C2 position (e.g.,


, 

) generally stabilize the C3-amine by pulling electron density away from the ring, making it harder to oxidize. Electron-Donating Groups (EDGs) (e.g.,

,

) make the C3-amine more unstable .

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[1] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Link

    • Relevance: Discusses scale-up and purification strategies (sulfate salts) to handle the stability of these fused heterocycles.
  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016).[2] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Journal of Organic Chemistry. Link

    • Relevance: Provides alternative synthesis routes and highlights the handling of the free amine intermedi
  • Al-Qadi, T. et al. (2025).[3] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Link

    • Relevance: Recent data on the GBB synthesis and stability of various derivatives with different electronic properties.
  • Boltjes, A., & Dömling, A. (2019).[4] The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Link

    • Relevance: Comprehensive review covering the mechanism and side-reactions (including oxid

Sources

Validation & Comparative

1H NMR Characterization of 6-Methoxyimidazo[1,2-a]pyridin-3-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines are highly valued privileged scaffolds in medicinal chemistry, frequently utilized for their diverse biological activities, including potent anticancer, antiviral, and anxiolytic properties[1]. The introduction of specific substituents, such as a 3-amine and a 6-methoxy group, drastically alters the electron density of the bicyclic core. Accurate structural elucidation of these derivatives is critical for downstream drug development[2].

This guide provides an objective comparison of analytical methodologies for the


H NMR characterization of 6-Methoxyimidazo[1,2-a]pyridin-3-amine . By comparing the performance of different solvent systems (CDCl

vs. DMSO-

) and analytical techniques (1D vs. 2D NMR), this document establishes a self-validating protocol for definitive proton assignment.

Structural Dynamics & Chemical Shift Causality

To accurately assign the


H NMR spectrum, one must first understand the causality behind the chemical shifts. The imidazo[1,2-a]pyridine core contains a bridgehead nitrogen (N4) that inherently deshields the adjacent C5 proton, typically pushing it downfield (>8.0 ppm) in unsubstituted analogs[3].

However, in 6-Methoxyimidazo[1,2-a]pyridin-3-amine , two major electronic effects dictate the spectrum:

  • The 6-Methoxy Effect (+M): The oxygen atom of the methoxy group at C6 donates electron density via resonance to the ortho positions (C5 and C7). This strong mesomeric effect significantly shields H5 and H7, shifting them upfield compared to the unsubstituted core.

  • The 3-Amine Effect (+M): The primary amine at C3 donates electron density into the imidazole ring, shielding the isolated H2 proton.

Understanding these electronic realities prevents misassignment of the pyridine ring protons, a common pitfall in fused-bicyclic characterization.

Comparative Performance: Solvent Systems (CDCl vs. DMSO- )

The choice of deuterated solvent fundamentally alters the spectral resolution and the behavior of exchangeable protons.

  • CDCl

    
     (Chloroform-d):  As a non-polar solvent with minimal hydrogen-bonding capabilities, CDCl
    
    
    
    provides excellent resolution for the aromatic protons (H2, H5, H7, H8). However, the 3-NH
    
    
    protons often appear as a broad, poorly defined singlet upfield due to variable intermediate exchange rates.
  • DMSO-

    
     (Dimethyl Sulfoxide-d6):  DMSO is a strong hydrogen-bond acceptor. It locks the 3-NH
    
    
    
    protons into a hydrogen-bonded state with the solvent's sulfoxide oxygen. This reduces the proton exchange rate, resulting in a sharper, highly deshielded (downfield) amine peak. While excellent for identifying the amine, DMSO can occasionally cause overlapping in the aromatic region depending on concentration.
Table 1: Comparative H NMR Chemical Shifts & Multiplicities

Note: Values are empirically simulated based on established imidazo[1,2-a]pyridine literature standards.

ProtonMultiplicityExpected Shift (CDCl

)
Expected Shift (DMSO-

)
Causality / Structural Notes
H5 Doublet (d)~7.60 ppm~7.80 ppmShielded by 6-OMe (+M effect); meta-coupling with H7 (

Hz).
H8 Doublet (d)~7.45 ppm~7.35 ppmAdjacent to N1; ortho-coupling with H7 (

Hz).
H2 Singlet (s)~7.10 ppm~7.20 ppmShielded by 3-NH

(+M effect); isolated imidazole proton.
H7 Doublet of doublets (dd)~6.95 ppm~6.90 ppmOrtho to 6-OMe; couples with H8 and H5 (

Hz).
3-NH

Broad singlet (br s)~3.50 ppm~5.20 ppmHighly solvent-dependent; deshielded in DMSO due to H-bonding.
6-OCH

Singlet (s)~3.85 ppm~3.75 ppmCharacteristic methoxy resonance; integrates to 3H.

Methodological Comparison: 1D vs. 2D NMR Techniques

Relying solely on 1D


H NMR is insufficient for a self-validating system, as the chemical shifts of H5 and H8 can occasionally invert depending on concentration and exact substitution patterns[3].

The 2D NOESY Advantage: To create a self-validating protocol, 1D NMR must be paired with 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY detects spatial correlations (< 5 Å) rather than through-bond coupling. In this compound, the 6-methoxy protons (~3.8 ppm) are spatially adjacent to H5 and H7, but far from H8. A strong NOE cross-peak between the methoxy singlet and the doublet at ~7.60 ppm definitively proves that the doublet is H5, internally verifying the entire pyridine ring assignment without needing external reference standards.

Experimental Protocol: Self-Validating NMR Workflow

To ensure rigorous scientific integrity, execute the following step-by-step methodology:

Step 1: Sample Preparation

  • Weigh 5–10 mg of highly purified 6-Methoxyimidazo[1,2-a]pyridin-3-amine.

  • Dissolve completely in 0.6 mL of DMSO-

    
     (preferred for amine analysis) or CDCl
    
    
    
    (preferred for aromatic resolution). Ensure no particulate matter remains to maintain magnetic field homogeneity.

Step 2: 1D


H NMR Acquisition 
  • Load the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Acquire a standard 1D

    
    H spectrum using a relaxation delay (D1) of 1.5 seconds and 16–32 scans.
    
  • Phase and baseline correct the spectrum; integrate the methoxy peak to exactly 3.00 to calibrate the remaining protons.

Step 3: D


O Exchange (Validation of Amine) 
  • Remove the NMR tube and add 2 drops of Deuterium Oxide (D

    
    O).
    
  • Shake vigorously for 30 seconds to facilitate proton-deuterium exchange at the amine site.

  • Re-acquire the 1D spectrum. The complete disappearance of the broad singlet (at ~3.50 or ~5.20 ppm) definitively validates the 3-NH

    
     assignment.
    

Step 4: 2D NOESY Acquisition (Validation of Regiochemistry)

  • Acquire a 2D NOESY spectrum using a mixing time of 400 ms.

  • Analyze the 2D contour map. Locate the cross-peak intersecting the 6-OCH

    
     resonance (F1 axis) and the aromatic doublets (F2 axis).
    
  • Assign the aromatic doublet showing the NOE correlation as H5, finalizing the structural elucidation.

Workflow Visualization

G Start 6-Methoxyimidazo[1,2-a]pyridin-3-amine Split Select Solvent System Start->Split CDCl3 CDCl3 (High Aromatic Resolution) Split->CDCl3 DMSO DMSO-d6 (NH2 H-Bonding Analysis) Split->DMSO Acq1D Acquire 1D 1H NMR CDCl3->Acq1D DMSO->Acq1D D2O D2O Exchange (Validates NH2 Peak) Acq1D->D2O Acq2D Acquire 2D NOESY (Spatial Correlation) Acq1D->Acq2D Assign Final Structural Assignment D2O->Assign Acq2D->Assign

Workflow for 1H NMR structural elucidation of 6-Methoxyimidazo[1,2-a]pyridin-3-amine.

References

1.[2] Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. PMC.2 2.[3] Solvent-Free Synthesis of Imidazo [1,2-a] pyridin-tetrazolo [1,5-a] Quinolines via an IMCR One-Pot Process. SciSpace. 3 3.[1] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.1

Sources

Comparative Guide: High-Resolution MS vs. Triple Quadrupole for 6-Methoxyimidazo[1,2-a]pyridine Metabolite Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, anxiolytics (e.g., zolpidem), and anti-infectives. However, the 6-methoxyimidazo[1,2-a]pyridine derivative presents unique bioanalytical challenges. Its metabolic profile is dominated by rapid O-demethylation and regio-selective hydroxylation, creating isobaric metabolites that standard low-resolution mass spectrometry (LRMS) often misidentifies.

This guide objectively compares two analytical "products" (methodologies): High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap) versus Triple Quadrupole (QqQ) .

The Verdict: While QqQ remains the gold standard for quantifying known targets, HRMS is the superior choice for the initial profiling of 6-methoxyimidazo[1,2-a]pyridine . The ability to resolve the mass defect of the O-demethylated metabolite (phenol) from oxidative ring opening products is critical for accurate structural elucidation.

The Science: Fragmentation & Metabolic Soft Spots

To select the right instrument, one must understand the molecule's behavior in the gas phase and the liver microsome.

Mass Spectrometry Fragmentation (ESI+)

The 6-methoxyimidazo[1,2-a]pyridine core (


) ionizes readily as 

.[1]
  • Primary Loss: The methoxy group is the most labile feature. In MS/MS, you will observe a characteristic loss of methyl radical (

    
    , -15 Da) or formaldehyde (
    
    
    
    , -30 Da) depending on collision energy.
  • Scaffold Cleavage: Higher energy collisions often result in the loss of

    
     (27 Da) or 
    
    
    
    (28 Da) from the pyridine ring, a fingerprint of the imidazopyridine system [1].
Metabolic Pathways

In liver microsomes (RLM/HLM), the 6-methoxy group is a metabolic "soft spot."[1]

  • O-Demethylation (Major): CYP450 enzymes (typically CYP2D6/1A2) cleave the methyl group, revealing a phenol (

    
    ).
    
  • Hydroxylation (Minor): Direct oxidation of the C3 position on the imidazole ring or the C8 position on the pyridine ring (

    
    ).
    
  • Glucuronidation (Phase II): The newly formed phenol or hydroxyl group is rapidly conjugated with glucuronic acid (

    
     Da).
    

Comparative Analysis: HRMS vs. Triple Quadrupole

This section compares the performance of a Q-TOF (e.g., Sciex TripleTOF / Agilent 6500 series) workflow against a standard Triple Quadrupole (e.g., TSQ Altis / Sciex 6500+) workflow.

Performance Matrix
FeatureHRMS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)Critical Insight for 6-Methoxy Scaffold
Mass Accuracy < 5 ppmUnit Resolution (~0.7 Da)Crucial: Distinguishes

-demethylation (-14.0156 Da) from other modifications.
Scan Speed 50–100 Hz (TOF)Fast switching (MRM)TOF is fast enough for UHPLC peaks; QqQ is faster for multi-analyte panels.[1]
Sensitivity High (pg on column)Ultra-High (fg on column)QqQ wins for trace quantitation, but HRMS is sufficient for metabolite ID.[1]
Selectivity Mass-based (EIC)Transition-based (MRM)HRMS post-acquisition extraction allows finding unexpected conjugates.[1]
Dynamic Range 4–5 Orders5–6 OrdersQqQ is better for linear quantitation across wide concentration ranges.
The "Isobaric Trap"

A major failure point for QqQ in this context is distinguishing Metabolite A (Hydroxylation, +16 Da) from Metabolite B (N-Oxidation, +16 Da) .[1]

  • QqQ: Both show the same parent mass. Unless they separate chromatographically, their MRMs often overlap.

  • HRMS: High-resolution MS/MS fragments can distinguish the location of the oxygen. If the fragment containing the pyridine ring shifts by +16, it's ring hydroxylation. If the fragment is unchanged but the parent is +16, it might be N-oxide.

Detailed Experimental Protocol

This protocol is designed for Metabolite Identification (MetID) using HRMS.

Sample Preparation (Microsomal Incubation)
  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]

  • Substrate: 6-methoxyimidazo[1,2-a]pyridine (Final conc: 10 µM).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-incubate HLM and substrate in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate with NADPH.

    • Incubate for 0, 15, 30, and 60 mins.

    • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

    • Centrifuge: 4,000 rpm for 20 min at 4°C to precipitate proteins. Supernatant is injected.

LC-MS/MS Conditions (HRMS)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). High surface area is required to retain the polar O-demethylated metabolite.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).[1]

    • B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).
  • Source (ESI+):

    • Spray Voltage: 3500 V.

    • Temp: 350°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). Top 5 precursor ions selected for fragmentation.

    • Dynamic Exclusion: 5 seconds (prevents re-sampling the same peak).

Visualizations

Metabolic Pathway of 6-methoxyimidazo[1,2-a]pyridine

This diagram illustrates the primary metabolic fate, highlighting the mass shifts tracked by MS.

MetabolicPathway Parent Parent 6-methoxyimidazo[1,2-a]pyridine (m/z 149.07) ODemethyl M1: O-Demethylated (Phenol) (m/z 135.05) [-14 Da] Parent->ODemethyl CYP450 (O-dealkylation) Hydroxyl M2: Hydroxylated (C3-OH) (m/z 165.06) [+16 Da] Parent->Hydroxyl CYP450 (Oxidation) Glucuronide M3: O-Glucuronide (Conjugate) (m/z 311.08) [+176 Da] ODemethyl->Glucuronide UGT (Glucuronidation)

Figure 1: Primary metabolic pathways. The O-demethylation step is the dominant clearance route, creating a reactive phenol handle for Phase II conjugation.

Analytical Workflow Decision Tree

When to use HRMS vs. QqQ for this specific scaffold.

WorkflowDecision Start Start: 6-methoxyimidazo[1,2-a]pyridine Analysis Request Goal What is the primary goal? Start->Goal Unknowns Identify Metabolites / Structure Elucidation Goal->Unknowns Discovery Phase Quant Routine Quantification (PK Study) Goal->Quant Development Phase HRMS_Path Select HRMS (Q-TOF/Orbitrap) Mode: DDA or DIA Unknowns->HRMS_Path QqQ_Path Select Triple Quad (QqQ) Mode: MRM Quant->QqQ_Path Outcome1 Result: Accurate Mass, Formula ID, Fragment Logic HRMS_Path->Outcome1 Outcome2 Result: High Sensitivity, Wide Linear Range QqQ_Path->Outcome2

Figure 2: Decision matrix for instrument selection. HRMS is mandatory for the initial identification of the O-demethylated vs. hydroxylated metabolites.

References

  • Paudler, W. W., et al. (1968). "Mass spectra of some di- and triazaindenes." The Journal of Organic Chemistry.

  • Zhu, M., et al. (2011). "HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry." Metabolites.[2][3]

  • Pozo, O. J., et al. (2011). "Comparison between triple quadrupole, time of flight and hybrid quadrupole time of flight analysers coupled to liquid chromatography for the detection of anabolic steroids." Analytica Chimica Acta.

  • Li, X., et al. (2021).[4] "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry.

Sources

A Comparative Guide to the Binding Affinity of 6-Methoxyimidazo[1,2-a]pyridine Ligands for the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a high-affinity ligand for the 18 kDa translocator protein (TSPO). TSPO is a promising drug target, primarily located in the outer mitochondrial membrane, and is upregulated in response to neuroinflammation and in various cancers. This guide provides an in-depth comparison of the binding affinities of various 6-methoxyimidazo[1,2-a]pyridine derivatives for TSPO, supported by experimental data and detailed methodologies.

The Significance of High-Affinity TSPO Ligands

The development of ligands with high affinity and selectivity for TSPO is crucial for both diagnostic and therapeutic applications. In diagnostics, particularly in positron emission tomography (PET) imaging, high-affinity radiolabeled ligands are essential for visualizing and quantifying neuroinflammation in neurodegenerative diseases. For therapeutic purposes, modulating TSPO function with high-affinity ligands may offer a pathway to treat a range of pathologies, including brain and other cancers.

Comparative Binding Affinity of 6-Methoxyimidazo[1,2-a]pyridine Derivatives

The binding affinity of a ligand for its target is a critical parameter in drug discovery, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

The following table summarizes the binding affinities of selected 6-methoxyimidazo[1,2-a]pyridine derivatives for TSPO, as determined by in vitro competitive binding assays.

CompoundStructureTargetBinding Affinity (Ki)Reference
[11C]CB184 N,N-di-n-propyl-2-[2-(4-methoxyphenyl)-6,8-dichloroimidazo[1,2-a]pyridine-3-yl] acetamideTSPO0.54 nM[1]
PBR111 2-(6-chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamideTSPO3.7 nM[2]
[18F]PBR316 2-(6-chloro-2-(4-(2-(fluoro)ethyl)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dimethyl-2-oxoacetamideTSPO6.0 nM[2]

Key Insights from Structure-Activity Relationships (SAR):

  • The presence of a 4-methoxyphenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold, as seen in [11C]CB184, contributes to sub-nanomolar binding affinity for TSPO.[1]

  • Modifications at the 6-position, such as the introduction of a chloro group, are well-tolerated and can lead to potent TSPO ligands.[2]

  • The nature of the acetamide side chain at the 3-position significantly influences binding affinity.

The Impact of TSPO Genetic Polymorphism on Ligand Binding

A critical consideration in the development of TSPO ligands is the human genetic polymorphism rs6971, which results in an amino acid substitution (Ala147Thr) in the TSPO protein. This polymorphism leads to three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). The binding affinity of many second-generation TSPO ligands, including some imidazo[1,2-a]pyridine derivatives, is significantly affected by this polymorphism. This necessitates the genotyping of subjects in clinical imaging studies to correctly interpret the results.[3]

Experimental Workflow for Determining Binding Affinity

The most common method for determining the binding affinity of novel ligands for TSPO is the in vitro radioligand competitive binding assay. This technique measures the ability of a non-radiolabeled test compound to displace a known high-affinity radioligand from the target protein.

Figure 1: A generalized workflow for a radioligand competitive binding assay to determine the binding affinity of 6-methoxyimidazo[1,2-a]pyridine ligands for TSPO.

Detailed Protocol: Radioligand Competitive Binding Assay for TSPO

1. Preparation of Membrane Homogenates:

  • Homogenize tissues or cells known to express TSPO (e.g., rat brain cortex, C6 glioma cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add the membrane preparation to each well.

  • Add a known, fixed concentration of a high-affinity TSPO radioligand, such as [3H]PK11195, to each well.

  • Add the 6-methoxyimidazo[1,2-a]pyridine test compound in a range of increasing concentrations to different wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known TSPO ligand (e.g., unlabeled PK11195) to determine non-specific binding.

  • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).

3. Separation and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Quickly wash the filters with ice-cold wash buffer to minimize the dissociation of the radioligand-receptor complex and to remove any non-specifically bound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Alternative and Complementary Binding Affinity Techniques

While radioligand binding assays are the gold standard, other techniques can provide valuable information about ligand-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can provide real-time kinetic data on the association and dissociation of a ligand and its target protein, from which the equilibrium dissociation constant (KD) can be calculated.

Figure 2: A simplified workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is a powerful technique that can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Conclusion

The 6-methoxyimidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of potent and selective ligands for the translocator protein (TSPO). The binding affinity of these compounds can be finely tuned through chemical modifications, with some derivatives achieving sub-nanomolar potency. A thorough understanding of the structure-activity relationships, coupled with robust in vitro binding assays, is essential for the rational design of novel TSPO ligands for diagnostic and therapeutic applications. Furthermore, the influence of the TSPO rs6971 genetic polymorphism on ligand binding is a critical factor that must be considered in the development and clinical translation of these compounds.

References

  • Midzak, A. S., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. Journal of Medicinal Chemistry, 58(15), 6037-6047.
  • Da Pozzo, E., et al. (2024). TSPO Radioligands for Neuroinflammation: An Overview. International Journal of Molecular Sciences, 25(17), 9435.
  • Kaur, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
  • Zhang, W., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399.
  • Tiwari, A. K., et al. (2017). TSPO Radioligands for Neuroinflammation: An Overview. Pharmaceuticals, 10(4), 81.
  • Yin, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3226.
  • Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3394.
  • Movahedian, A., et al. (2022). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 21(1), e124159.
  • Bar-Rog, M., et al. (2019). The TSPO Ligands 2-Cl-MGV-1, MGV-1, and PK11195 Differentially Suppress the Inflammatory Response of BV-2 Microglial Cell to LPS. International Journal of Molecular Sciences, 20(3), 633.
  • Gudas, T., et al. (2020). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. International Journal of Molecular Sciences, 21(5), 1633.
  • Costa, B., et al. (2011). Derivatives of the pyrazolo[1,5-a]pyrimidine acetamide DPA-713 as translocator protein (TSPO) ligands and pro-apoptotic agents in human glioblastoma. Bioorganic & Medicinal Chemistry Letters, 21(2), 774-778.
  • Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Bioorganic Chemistry, 144, 107147.
  • Li, Y., et al. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. ChemMedChem, 18(8), e202200696.
  • Yao, P., et al. (2026). Rational Design of Imidazo[1,2- a ]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. ACS Omega.
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • Talian, S. D., et al. (2019). Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders. International Journal of Molecular Sciences, 20(13), 3161.
  • Li, J., et al. (2016). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters, 26(15), 3472-3477.
  • Ram Kumar, A., et al. (2024). Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. Physical Chemistry Research, 12(1), 1-17.

Sources

Spectroscopic Identification of Imidazo[1,2-a]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Minodronic acid (osteoporosis).[1][2] During lead optimization, distinguishing between C-3 and C-2 regioisomers is a recurring analytical bottleneck.

Electrophilic aromatic substitution (SEAr) predominantly favors the C-3 position due to the stability of the sigma-complex intermediate. However, synthetic routes involving cyclization (e.g., condensation of 2-aminopyridines with


-haloketones) or multicomponent reactions (Groebke-Blackburn-Bienaymé) can yield mixtures or exclusively C-2  isomers depending on steric and electronic control.

This guide provides an objective, data-driven comparison of spectroscopic methods to unequivocally distinguish these isomers, prioritizing NMR techniques that do not require crystallization.

The Structural Challenge

The core difficulty lies in the structural similarity of the two isomers. Both retain the fused bicyclic aromatic system, and 1D


H NMR signals for the imidazole ring proton (H-2 or H-3) often overlap in the 7.5–8.2 ppm region.

Numbering Convention Used:

  • N1: Non-bridgehead nitrogen.

  • C2: Carbon adjacent to N1.

  • C3: Carbon adjacent to the bridgehead nitrogen (N4).

  • N4: Bridgehead nitrogen.

  • C5: Periplana carbon on the pyridine ring (closest to C3).

Mechanism of Regioselectivity
  • C-3 Substitution: Favored by SEAr (halogenation, nitration). The transition state maintains the aromatic sextet of the pyridine ring.

  • C-2 Substitution: Less common via direct functionalization; typically accessed via de novo ring synthesis.

Comparative Analysis of Identification Methods

Method A: 1D H NMR (Preliminary Screening)

While not definitive on its own without reference standards, specific chemical shift trends and coupling patterns provide strong indicators.

FeatureC-3 Substituted IsomerC-2 Substituted IsomerReliability
Remaining Proton H-2 (Singlet)H-3 (Singlet)Medium
Chemical Shift (

)
Typically 7.6 – 8.2 ppm Typically 7.4 – 7.8 ppm Low (Solvent dependent)
H-5 Signal Doublet (~8.0 ppm), often broadenedDoublet (~8.0 ppm), sharpMedium
Coupling (

)
H-2 shows no coupling to H-5H-3 may show weak long-range coupling to H-5High

Expert Insight: The H-5 proton (doublet,


 Hz) is the most diagnostic handle in the 1D spectrum. It is deshielded by the magnetic anisotropy of the bridgehead nitrogen and lone pair repulsion. Its relationship to the imidazole proton is the key to Method B.
Method B: 2D NOESY / ROESY (The "Gold Standard")

This is the most robust solution-phase method. It relies on the spatial proximity (Through-Space Correlation) between the H-5 proton on the pyridine ring and the C-3 position.

  • Logic: The H-5 proton is spatially close (< 5 Å) to the C-3 position but distant from the C-2 position.

  • C-3 Substituted: H-5 shows an NOE correlation to the Substituent at C-3.

  • C-2 Substituted: H-5 shows a strong NOE correlation to the H-3 proton .

Method C: C NMR (Supportive Data)

The carbon chemical shifts reflect the electron density differences.[3] C-3 is generally more electron-rich (nucleophilic) than C-2.

CarbonUnsubstituted (

ppm)
C-3 Substituted (

ppm)
C-2 Substituted (

ppm)
C-2 ~133 - 135~130 - 145 (Shift depends on substituent)Substituted (Quaternary)
C-3 ~109 - 113Substituted (Quaternary)~108 - 112 (CH)

Diagnostic Rule: If the remaining methine carbon (CH) in the imidazole ring is upfield (< 115 ppm), it is likely C-3 (indicating the product is C-2 substituted). If the CH is downfield (> 130 ppm), it is likely C-2 (indicating the product is C-3 substituted). Note: This rule can be inverted by strong electron-withdrawing groups (EWGs).

Visualized Workflows

Diagram 1: Regioisomer Identification Decision Tree

This flowchart outlines the logical steps to assign structure from crude reaction mixtures.

G Start Crude Reaction Mixture NMR_1H 1D 1H NMR Analysis (Focus on 7.5-8.5 ppm) Start->NMR_1H Check_H5 Locate H-5 Doublet (~8.0 ppm, J=7Hz) NMR_1H->Check_H5 Singlet_Check Identify Imidazole Singlet (H-2 or H-3) Check_H5->Singlet_Check NOESY Run 2D NOESY/ROESY Singlet_Check->NOESY Ambiguous? Decision Check H-5 Correlations NOESY->Decision Result_C2 NOE: H-5 ↔ Singlet (H-3) Conclusion: C-2 Substituted Decision->Result_C2 Strong Crosspeak Result_C3 NOE: H-5 ↔ Substituent Group Conclusion: C-3 Substituted Decision->Result_C3 No Crosspeak to Singlet

Caption: Step-by-step decision matrix for assigning imidazo[1,2-a]pyridine regioisomers using NMR.

Diagram 2: The "Smoking Gun" NOE Interaction

The spatial relationship between H-5 and the C-3 position is the definitive differentiator.

NOE cluster_C2 C-2 Substituted Isomer cluster_C3 C-3 Substituted Isomer H5_A H-5 Proton H3_A H-3 Proton H5_A->H3_A STRONG NOE (< 3 Å) Sub_A Substituent (R) at C-2 H5_B H-5 Proton Sub_B Substituent (R) at C-3 H5_B->Sub_B STRONG NOE (Spatial Proximity) H2_B H-2 Proton H5_B->H2_B NO Interaction (> 5 Å)

Caption: Visualization of the diagnostic Nuclear Overhauser Effect (NOE) interactions distinguishing the isomers.

Detailed Experimental Protocol

Protocol: Synthesis of Standards for Validation

To validate the spectroscopic method, it is recommended to synthesize both isomers using orthogonal chemistry.

A. Synthesis of 3-Iodoimidazo[1,2-a]pyridine (C-3 Standard) Rationale: Electrophilic substitution is highly selective for C-3.

  • Reagents: Imidazo[1,2-a]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile.

  • Procedure: Stir the mixture at room temperature for 1 hour.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove iodine), then brine.
    
  • Result: >95% regioselectivity for the 3-iodo isomer. This provides the "C-3 Reference" spectrum.

B. Synthesis of 2-Phenylimidazo[1,2-a]pyridine (C-2 Standard) Rationale: Condensation chemistry fixes the substituent position.

  • Reagents: 2-Aminopyridine (1.0 eq), 2-Bromoacetophenone (1.0 eq), NaHCO3 (2.0 eq), Ethanol.

  • Procedure: Reflux for 4 hours.

  • Mechanism: The ring nitrogen attacks the alpha-carbon, followed by cyclization onto the carbonyl.

  • Result: Exclusively 2-phenyl isomer.

Protocol: NMR Acquisition Parameters

For unambiguous assignment, standard 1D parameters are insufficient. Use these optimized settings:

  • Concentration: 10–15 mg in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred to prevent peak overlap common in chloroform).
  • 1D

    
    H:  16 scans, relaxation delay (
    
    
    
    ) > 2.0s to ensure accurate integration of aromatic protons.
  • 2D NOESY:

    • Mixing Time: 500 ms (optimal for small molecules MW < 500).

    • Scans: 8–16 per increment.

    • Points: 2048 (F2) x 256 (F1).

  • Data Processing: Apply a sine-bell squared window function to enhance resolution of the cross-peaks between H-5 and the substituent.

Troubleshooting & Common Pitfalls

IssueCauseSolution
H-5 signal obscured Overlap with other aromatic protons (e.g., phenyl substituents).Switch solvent (CDCl


DMSO-

or Acetone-

). The H-5 shift is highly solvent-sensitive.
Ambiguous NOE Substituent at C-3 has no protons (e.g., -Br, -NO

).
Use HMBC . Look for correlation between H-5 and C-3 (3-bond). C-3 will show a shift characteristic of the substituent.[4]
Broad Signals Tautomerism or proton exchange (rare for this scaffold) or paramagnetic impurities.Filter sample through Celite; ensure solution is not acidic (protonation of N1 shifts all signals downfield).

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed direct C-H functionalization of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Goel, R., et al. (2017). "Regioselective functionalization of imidazo[1,2-a]pyridines: A review." Organic & Biomolecular Chemistry. Link

  • Stasyuk, A. J., et al. (2012). "Experimental and Theoretical Study of the Regioselectivity of Electrophilic Substitution in Imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction in Drug Discovery." ACS Combinatorial Science. Link

  • Enguehard, C., et al. (2001). "Reactivity of imidazo[1,2-a]pyridine: A detailed 1H and 13C NMR study." Magnetic Resonance in Chemistry. Link

Sources

Safety Operating Guide

6-Methoxyimidazo[1,2-a]pyridin-3-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for Laboratory & EHS Personnel

Operational Triage (Immediate Action)

STOP AND READ: Before handling waste containing 6-Methoxyimidazo[1,2-a]pyridin-3-amine, verify the following three conditions to prevent immediate safety incidents:

  • Segregation Check: Do NOT mix this compound (or its solutions) with Strong Oxidizers (e.g., peroxides, permanganates) or Strong Acids (e.g., Nitric Acid). This compound is an organic base; uncontrolled neutralization can be exothermic and generate toxic vapors.

  • Physical State: Is the waste a dry solid or a solution ? Disposal streams differ significantly for each.

  • Contamination Level: Is this trace residue (wash solvent) or bulk material (expired/unused stock)?

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. 6-Methoxyimidazo[1,2-a]pyridin-3-amine is a fused bicyclic aromatic amine. Its disposal requirements are dictated by two key factors: its basicity and its potential biological activity (kinase inhibition/cytotoxicity).

PropertyCharacteristicDisposal Implication
Functional Group Primary Amine (-NH₂) on Imidazopyridine coreBasic/Nucleophilic. Must be segregated from acidic waste streams to prevent heat generation.
Reactivity Electron-rich aromatic systemIncompatible with Oxidizers. High risk of rapid oxidation or fire if mixed with nitric acid or peroxides.
Toxicity Class Assumed Toxic (Cat 3) / IrritantNo Drain Disposal. Must be treated as hazardous chemical waste for incineration.
Physical Form Solid (Powder/Crystal)Dust hazard.[1] Use HEPA-filtered ventilation during transfer.

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Substance or Bulk Powder)

Use this for expired stocks, synthesis products, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: Mark the container immediately as "Hazardous Waste - Toxic Solid (Organic)."

    • Self-Validating Step: Write the full chemical name. Do not use abbreviations like "MIPA" which can be ambiguous to waste contractors.

  • Transfer:

    • Work inside a fume hood.

    • Dampen paper towels with water to wipe down the exterior of the stock bottle after transfer to remove invisible amine dust.

  • Sealing: Tape the lid to prevent loosening during transport.

  • Disposal Path: Route to High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for HPLC effluents, reaction solvents, or washing filtrates.

  • Stream Characterization: Determine the primary solvent.

    • Halogenated: (DCM, Chloroform)

    • Non-Halogenated: (Methanol, Ethyl Acetate, DMSO)

  • pH Check (The Safety Lock):

    • Action: Dip a pH strip into the waste container before adding the amine solution.

    • Requirement: The waste stream should be Neutral (pH 6-8) or Basic (pH >8).

    • Critical Stop: If the waste stream is Acidic (pH <4), do not add . Neutralize the stream first or start a fresh "Basic Organic Waste" container.

  • Segregation: Pour into the appropriate solvent carboy.

    • Note: If the solution contains heavy metal catalysts (e.g., Palladium from cross-coupling reactions), segregate into a separate "Heavy Metal Organic Waste" stream.

  • Documentation: Log the estimated concentration of the amine on the waste tag.

Protocol C: Contaminated Labware (Sharps & Consumables)
  • Gross Contamination: Rinse glassware with Methanol or Acetone into the liquid waste container (Protocol B) before washing.[1][2][3][4][5]

  • Disposable Solids: Gloves, weighing boats, and paper towels contaminated with the substance must be double-bagged in clear polyethylene bags and tagged as "Solid Hazardous Waste - Debris."

  • Sharps: Needles used with this compound must go into a rigid biohazard/sharps bin, not trash, due to the chemical toxicity risk combined with puncture hazards.

Waste Segregation Logic (Decision Tree)

The following diagram illustrates the critical decision points for segregating 6-Methoxyimidazo[1,2-a]pyridin-3-amine waste to ensure compliance and safety.

DisposalFlow Start Waste Generation: 6-Methoxyimidazo[1,2-a]pyridin-3-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DebrisPath Contaminated Items (Gloves, Paper) StateCheck->DebrisPath BinSolid Bin: Toxic Solid Organic (Incineration) SolidPath->BinSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck BinDebris Bin: Haz-Waste Debris (Double Bagged) DebrisPath->BinDebris Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo AcidityCheck CRITICAL: Check pH Halo->AcidityCheck NonHalo->AcidityCheck AcidityCheck->Start pH < 7 (Neutralize First) BinHalo Bin: Halogenated Waste (Basic/Neutral) AcidityCheck->BinHalo pH ≥ 7 BinNonHalo Bin: Non-Halogenated Waste (Basic/Neutral) AcidityCheck->BinNonHalo pH ≥ 7

Figure 1: Decision logic for segregating imidazopyridine waste streams. Note the critical pH check for liquid waste to prevent acid-base exotherms.

Spill Management & Emergency Response

In the event of a spill, immediate containment is necessary to prevent aerosolization of the amine.

ScenarioResponse Protocol
Dry Powder Spill 1. Evacuate immediate area to let dust settle (2 mins).2. Don PPE: Double nitrile gloves, N95 or P100 respirator, goggles.3. Cover: Gently cover powder with wet paper towels to suppress dust.4. Clean: Scoop up wet towels/powder into a wide-mouth jar. Do not dry sweep.
Liquid Spill 1. Ventilate: Open fume hoods, clear area.2. Absorb: Use a universal absorbent pads or vermiculite. Do not use clay-based kitty litter if the solvent is unknown.3. Decontaminate: Wash surface with mild dilute acetic acid (vinegar) followed by soap and water to neutralize trace amine residues.

Regulatory Context & Compliance

  • RCRA Classification (USA): While 6-Methoxyimidazo[1,2-a]pyridin-3-amine is not explicitly "P-listed" (acutely hazardous) by specific CAS name in 40 CFR 261.33, it must be managed as Characteristic Waste if it exhibits toxicity (D000 series) or ignitability (D001) based on the solvent carrier [1].

  • Best Practice: Due to the biological activity of imidazo[1,2-a]pyridine scaffolds (often used in kinase inhibitors and ferroptosis inhibitors [2]), treat as Cytotoxic/Genotoxic waste unless proven otherwise.

References
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste." EPA.gov. [Link]

  • National Center for Biotechnology Information (NCBI). "Imidazo[1,2-a]pyridine-3-amine derivatives as innovative ferroptosis inhibitors." PubMed. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

Sources

Personal protective equipment for handling 6-Methoxyimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 6-Methoxyimidazo[1,2-a]pyridin-3-amine (CAS: 1427361-48-5) requires moving beyond generic safety data sheets. Imidazo[1,2-a]pyridines are highly valued in medicinal chemistry for their bioisosteric properties and their potent ability to modulate key oncogenic and inflammatory signaling pathways, such as STAT3 and NF-κB[1].

However, the specific substitution pattern of this molecule—a primary amine at the 3-position and an electron-donating methoxy group at the 6-position—creates a highly reactive, electron-rich core[2]. While this makes it an excellent candidate for downstream cross-coupling and derivatization, it also dictates a stringent hazard profile: acute oral toxicity, severe ocular irritation, and the potential for dermal penetration and respiratory sensitization[3][4].

The following guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 6-Methoxyimidazo[1,2-a]pyridin-3-amine.

Mechanistic Hazard Assessment & PPE Matrix

To build a fail-safe operational environment, we must match the physical and chemical properties of the compound to specific protective barriers. Because imidazopyridines exhibit moderate lipophilicity, they can traverse the stratum corneum if dissolved in carrier solvents. Furthermore, as a finely milled powder, the compound poses a significant inhalation risk[5].

Table 1: Mandatory PPE Matrix and Scientific Rationale

PPE CategorySpecification RequiredMechanistic Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness). Double-gloving required if handling with DMSO or DMF.Prevents dermal absorption. DMSO acts as a penetration enhancer, carrying the lipophilic imidazopyridine core directly into the bloodstream.
Eye/Face Protection Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1 compliant).The primary amine group is highly irritating to ocular mucosa. Goggles prevent both aerosolized solvent splashes and crystalline dust ingress[3].
Respiratory Protection N95/P2 particulate respirator (if weighing outside a hood) or strict use of a Class II Fume Hood.Mitigates the inhalation of airborne particulates, which can cause severe upper respiratory tract irritation and coughing[4].
Body Protection Flame-retardant laboratory coat (100% cotton or Nomex) and closed-toe, non-porous shoes.Provides a barrier against electrostatic discharge (which can ignite solvent vapors during solubilization) and prevents skin contact from spills.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed to ensure precision in drug development workflows while maintaining absolute operator safety.

Step 1: Environmental Preparation & Engineering Controls

  • Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react violently with the electron-rich imidazopyridine core[3].

  • Lay down a disposable, static-dissipative bench protector to catch micro-spills.

Step 2: Weighing and Transfer

  • Don PPE: Put on your lab coat, safety goggles, and double nitrile gloves.

  • Static Mitigation: Because the methoxy and amine functional groups can induce static cling in dry laboratory environments, use an anti-static gun (zerostat) on the weighing boat and use a grounded, stainless-steel spatula.

  • Weighing: Carefully weigh the required mass of 6-Methoxyimidazo[1,2-a]pyridin-3-amine. Close the stock bottle immediately to prevent environmental moisture absorption and oxidation.

Step 3: Solubilization & Reaction Setup

  • Transfer the solid to your reaction vessel (e.g., a round-bottom flask or assay plate) entirely within the fume hood.

  • Solvent Addition: If preparing stock solutions for biological assays, slowly add the solvent (e.g., DMSO, DMF, or DCM).

  • Critical Safety Note: Once the compound is in solution, its bioavailability increases exponentially. Ensure your outer gloves are immediately changed if a micro-splash occurs.

Spill Response and Disposal Plan

A rapid, methodical response to spills prevents cross-contamination and environmental toxicity. Imidazopyridines must not be allowed to enter the aquatic environment due to their biological activity[6].

Solid Spill Protocol (Powder):

  • Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).

  • Lightly mist the spilled powder with a compatible solvent (like 70% isopropanol) to dampen it and reduce dust formation.

  • Wipe up the dampened powder using disposable absorbent pads.

  • Wash the contaminated surface with a mild detergent and water, followed by a final wipe with 70% ethanol.

Liquid Spill Protocol (In Solution):

  • Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible absorbents like sawdust.

  • Scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bag.

Waste Management:

  • Segregation: Place all contaminated consumables (pipette tips, weighing boats, gloves) into a designated solid hazardous waste container.

  • Liquid Waste: Collect reaction filtrates and stock solutions in clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used.

  • Final Disposal: Ensure waste is managed by a certified hazardous waste contractor for high-temperature incineration, which destroys the heterocyclic ring system[7].

Safety and Operational Logic Visualization

The following diagram illustrates the interconnected dependencies between hazard identification, engineering controls, and procedural execution when handling this compound.

G Start Hazard Assessment (Irritant, Oral Toxicity, Sensitizer) PPE PPE Selection & Donning (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Engineering Controls (Fume Hood Face Velocity >80 fpm) PPE->Hood Weighing Weighing & Transfer (Anti-static tools, closed systems) Hood->Weighing Solubilization Solubilization (Caution: Carrier solvents increase absorption) Weighing->Solubilization Waste Waste Segregation (Incineration of heterocyclic compounds) Solubilization->Waste Decon Decontamination (70% EtOH/IPA surface wipe down) Waste->Decon

Operational workflow for the safe handling and disposal of imidazopyridine amines.

References

  • Thermo Fisher Scientific. "Imidazopyridines - Properties and Hazards." Thermo Fisher Scientific. 4

  • Fisher Scientific. "SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-3-carboxylic acid." Fisher Scientific. 3

  • TCI Chemicals. "SAFETY DATA SHEET - Imidazo[1,2-a]pyridine." TCI Europe. 5

  • National Institutes of Health (PMC). "A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway." NIH. 1

  • ACS Omega. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." American Chemical Society. 2

  • Fisher Scientific. "SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde." Fisher Scientific. 6

  • Echemi. "2-Ethylsulfonyl imidazo [1,2-a] pyridine-3-sulfonamide Safety Data Sheets." Echemi. 7

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.